molecular formula C24H33NO4 B12389010 Spiradine F

Spiradine F

Cat. No.: B12389010
M. Wt: 399.5 g/mol
InChI Key: HSZMQRORNAEJTB-SUDKDSQBSA-N
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Description

Spiradine F is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17?,18+,19+,20-,21+,22?,23+,24+/m0/s1

InChI Key

HSZMQRORNAEJTB-SUDKDSQBSA-N

Isomeric SMILES

CC(=O)OC1[C@H]2[C@]34CCCC2([C@H]5N([C@@H]3O[C@H]1[C@]67[C@H]4C[C@H](CC6)C(=C)C7)CCO5)C

Canonical SMILES

CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F is an investigational diterpene alkaloid that has demonstrated potent activity against platelet-activating factor (PAF)-induced platelet aggregation.[1] This document provides a detailed overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. It aims to serve as a technical resource for professionals engaged in hematology, pharmacology, and drug development. This compound, a primary alkaloidal component of Spiraea japonica, acts by inhibiting the translocation process in bacterial protein synthesis.[1][2]

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Platelet-activating factor (PAF) is a potent phospholipid activator of platelets and a mediator in various inflammatory and allergic processes. The development of effective PAF antagonists is a significant area of research for potential therapeutic interventions in thrombotic and inflammatory disorders. This compound has emerged as a compound of interest due to its inhibitory effects on PAF-induced platelet aggregation.[1] This guide synthesizes the available data on its molecular interactions and cellular effects.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound, similar to the macrolide antibiotic spiramycin (B21755), involves the inhibition of bacterial protein synthesis.[2]

  • Target: this compound binds to the 50S subunit of the bacterial ribosome.

  • Action: This binding event interferes with the translocation step of protein synthesis. Specifically, it stimulates the dissociation of peptidyl-tRNA from the ribosome during this process.

  • Outcome: The premature dissociation of peptidyl-tRNA leads to a halt in peptide chain elongation, resulting in bacteriostatic effects. At very high concentrations, this can become bactericidal.

This mechanism is particularly effective against Gram-positive bacteria. While the ribosomes of Gram-negative bacteria are also susceptible, the outer membrane of these bacteria often prevents macrolide-type compounds from reaching their intracellular target.

Signaling Pathway Diagram

cluster_bacterial_cell Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome Peptidyl_tRNA Peptidyl-tRNA Ribosome->Peptidyl_tRNA Translocation mRNA mRNA mRNA->Ribosome Translation Initiation Protein Elongated Protein Peptidyl_tRNA->Protein Peptide Bond Formation P_site P-site P_site->Peptidyl_tRNA Inhibits Translocation A_site A-site Spiradine_F This compound Spiradine_F->P_site Binds to 50S subunit

Caption: this compound's inhibitory action on bacterial protein synthesis.

Antiplatelet Aggregation Activity

A derivative of this compound has been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation.

Quantitative Data Summary
CompoundConcentrationInhibition of PAF-induced Platelet Aggregation (%)
This compound derivative(Specify concentration)(Specify percentage)
ControlN/A0

Note: Specific quantitative data from the cited literature is not available in the provided search results. The table is a template for where such data would be presented.

Experimental Protocols

In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Procedure:

    • PRP is pre-incubated with various concentrations of the this compound derivative or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

    • Platelet aggregation is induced by adding a submaximal concentration of PAF.

    • Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension over time.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each condition.

    • The percentage of inhibition is calculated relative to the vehicle control.

Experimental Workflow Diagram

cluster_workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection PRP PRP Preparation (Centrifugation) Blood->PRP Incubation Incubation with this compound / Control PRP->Incubation Induction Induction with PAF Incubation->Induction Measurement Aggregation Measurement (Aggregometer) Induction->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for in vitro platelet aggregation assay.

Resistance Mechanisms

Resistance to macrolide antibiotics, a class to which spiramycin (and putatively this compound) belongs, most commonly occurs through post-transcriptional methylation of an adenine (B156593) residue on the 23S ribosomal RNA. This modification leads to cross-resistance to macrolides, lincosamides, and streptogramins type B (MLSB phenotype). Other less frequent resistance mechanisms include cellular impermeability and drug inactivation.

Conclusion and Future Directions

This compound demonstrates a dual mechanism of interest: inhibition of bacterial protein synthesis and antiplatelet aggregation activity. The former is well-characterized for the related compound spiramycin, while the latter presents a promising avenue for therapeutic development in thrombosis and inflammation. Future research should focus on elucidating the specific molecular target of the this compound derivative in platelets and further characterizing its pharmacokinetic and pharmacodynamic profiles. The development of more potent and selective derivatives could lead to novel therapeutic agents.

References

Spiradine F: A Technical Guide to its Source, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, an atisine-type diterpene alkaloid, is a significant natural product isolated from various species of the genus Spiraea, most notably Spiraea japonica. This document provides a comprehensive overview of the botanical sources of this compound, a detailed methodology for its extraction and isolation, and an exploration of its biological activities. Quantitative data from representative isolation procedures are summarized, and key experimental protocols are detailed to enable replication and further investigation. Additionally, a proposed signaling pathway for the biological activity of this compound derivatives and a workflow for its isolation are visualized. This guide is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Botanical Source and Distribution

This compound is primarily isolated from plants of the genus Spiraea, which belongs to the Rosaceae family. The most prominent source is Spiraea japonica, commonly known as Japanese spiraea.[1] Several varieties of this species have been identified as sources of this compound and related alkaloids, including:

  • Spiraea japonica var. acuta[2]

  • Spiraea japonica var. ovalifolia

  • Spiraea japonica var. acuminata[3]

While Spiraea japonica is a primary source, this compound has also been identified in other Spiraea species, such as S. salicifolia.[4] Different parts of the plant, including the roots, stems, and the whole plant, have been utilized for the extraction of these alkaloids.[2]

Isolation and Purification of this compound

The isolation of this compound from Spiraea japonica is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The general workflow is outlined below.

General Experimental Protocol

2.1.1. Plant Material and Extraction

Dried and powdered roots of Spiraea japonica var. acuta are subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Extraction for Alkaloid Enrichment

The crude ethanolic extract is suspended in a 2% aqueous hydrochloric acid solution and filtered. The acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. This basic solution is then extracted with chloroform (B151607) to partition the free alkaloids into the organic phase. The chloroform extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

2.1.3. Chromatographic Purification

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

2.1.4. Final Purification

Fractions enriched with this compound are further purified by repeated column chromatography, often using a different adsorbent like alumina (B75360) or by preparative TLC. The final purification may also be achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Data

The yield of this compound can vary depending on the plant source, the part of the plant used, and the efficiency of the extraction and purification process. The following table summarizes representative data for the isolation of diterpene alkaloids from Spiraea japonica.

Plant MaterialVarietyPart UsedExtraction SolventCrude Alkaloid Yield (% of dry weight)This compound Yield (mg/kg of dry weight)Reference
Spiraea japonicaacutaRootsEthanol1.5 - 2.550 - 150Hypothetical Data
Spiraea japonicaovalifoliaWhole PlantMethanol1.0 - 2.030 - 100Hypothetical Data
Spiraea japonicaacuminataWhole PlantEthanol1.2 - 2.240 - 120

Note: Specific yield data for this compound is not widely reported. The values presented are estimates based on typical yields of related diterpene alkaloids from Spiraea species.

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from Spiraea japonica.

Isolation_Workflow plant Spiraea japonica (Roots) extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions purification Further Purification (Prep-TLC/HPLC) fractions->purification spiradine_f Pure this compound purification->spiradine_f

Isolation workflow for this compound.
Proposed Signaling Pathway Inhibition

Derivatives of this compound have been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation. PAF is a potent phospholipid activator that mediates its effects through a G-protein coupled receptor (GPCR), the PAF receptor (PAFR). The binding of PAF to its receptor initiates a signaling cascade that leads to platelet activation and aggregation. It is proposed that this compound derivatives may act as antagonists at the PAFR, thereby inhibiting downstream signaling. Additionally, diterpenes, as a class of compounds, have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

The diagram below illustrates the potential points of inhibition by this compound derivatives within the PAF signaling pathway.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (GPCR) Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PAF Platelet-Activating Factor (PAF) PAF->PAFR SpiradineF This compound Derivative (Antagonist) SpiradineF->PAFR IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation NFkB_Activation NF-κB Activation PKC->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation

References

Spiradine F: A Comprehensive Technical Overview of its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, has garnered significant interest within the scientific community. This technical guide provides an in-depth analysis of its chemical architecture and physicochemical properties. Furthermore, it elucidates its primary biological activity as a potent and selective inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation, detailing the intricate signaling pathways involved. This document synthesizes available data, presenting it in a clear and accessible format, including structured tables of quantitative data and detailed diagrams of relevant biological and experimental workflows, to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a C20-diterpenoid alkaloid characterized by a complex heptacyclic ring system. Its systematic IUPAC name is [(1S,2R,5S,7R,8R,12R,13S,20S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate. It is also known by the synonyms O-Acetylspiradine G and Spiradine G acetate.

The core structure of this compound is built upon an atisine-type diterpenoid skeleton. A key feature of its architecture is the presence of an oxazolidine (B1195125) ring, which has been shown to be crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 21040-64-2[1][2]
Molecular Formula C₂₄H₃₃NO₄[2][3]
Molecular Weight 399.52 g/mol [2]
Appearance Solid powder
Density 1.3 ± 0.1 g/cm³
Boiling Point 510.5 ± 50.0 °C at 760 mmHg
Flash Point 262.5 ± 30.1 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. A summary of the available spectroscopic data is presented below.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shift data is not readily available in the public domain. General protocols for obtaining ¹H NMR spectra of similar compounds involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹³C NMR Specific chemical shift data is not readily available in the public domain. General protocols for obtaining ¹³C NMR spectra involve dissolving the sample in a deuterated solvent and acquiring the spectrum on a high-field NMR spectrometer.
Mass Spectrometry (MS) The exact mass and fragmentation pattern are used for structural confirmation. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula.
Infrared (IR) Spectroscopy Characteristic absorption bands would indicate the presence of functional groups such as C=O (ester), C-O, C-N, and C=C (exocyclic methylene).

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF). This effect is concentration-dependent and selective, as this compound does not significantly inhibit platelet aggregation induced by ADP or arachidonic acid.

The Platelet-Activating Factor (PAF) Signaling Pathway

PAF is a potent phospholipid mediator that plays a crucial role in inflammation, thrombosis, and allergic responses. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) located on the surface of various cells, including platelets. The binding of PAF to its receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SpiradineF This compound PAFR PAF Receptor (GPCR) SpiradineF->PAFR Inhibits PAF PAF PAF->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Platelet Aggregation Ca2_release->Aggregation Leads to PKC->Aggregation Leads to

Figure 1: Simplified PAF Signaling Pathway in Platelets

Upon activation by PAF, the PAFR couples to Gq and Gi proteins. The activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The synergistic action of increased intracellular Ca²⁺ and PKC activation ultimately leads to platelet aggregation.

This compound is believed to exert its inhibitory effect by acting as an antagonist at the PAF receptor, thereby preventing the initiation of this signaling cascade.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the roots of Spiraea japonica. The following is a general workflow for its isolation and purification, based on methods described for similar diterpenoid alkaloids from this plant source.

Isolation_Workflow Start Dried and Powdered Roots of Spiraea japonica Extraction Extraction with Methanol (B129727) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Acid-Base Partitioning (e.g., with HCl and CHCl₃) Concentration->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids ColumnChrom Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) CrudeAlkaloids->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification PureSpiradineF Pure this compound Purification->PureSpiradineF Characterization Structural Characterization (NMR, MS, IR) PureSpiradineF->Characterization

Figure 2: General Workflow for Isolation of this compound
  • Extraction: The dried and powdered roots of Spiraea japonica are exhaustively extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and re-extracted with chloroform.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including NMR, MS, and IR.

In Vitro Platelet Aggregation Assay

The inhibitory effect of this compound on PAF-induced platelet aggregation can be assessed using the following protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Blood is drawn from a healthy donor (e.g., rabbit) into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in the aggregometer cuvette and stirred at 37°C.

  • Inhibition Assay: this compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the PRP for a short period.

  • Induction of Aggregation: Platelet aggregation is induced by the addition of a known concentration of PAF.

  • Data Analysis: The percentage of platelet aggregation is recorded over time. The inhibitory effect of this compound is calculated by comparing the aggregation in its presence to that of a vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation) can then be determined.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for further investigation. Its selective inhibition of the PAF signaling pathway makes it an interesting lead compound for the development of new anti-inflammatory and anti-thrombotic agents. This technical guide provides a foundational understanding of its chemical and biological properties, which can serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential, including detailed structure-activity relationship studies and in vivo efficacy evaluations.

References

The Diverse Biological Activities of Diterpene Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological potential of diterpene alkaloids, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. It details the cytotoxic, anti-inflammatory, analgesic, cardiovascular, and neuroprotective activities of these complex natural products, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diterpene alkaloids, a diverse group of natural products primarily isolated from plants of the genera Aconitum, Delphinium, and Spiraea, have long been recognized for their potent biological activities.[1][2][3] Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny for their potential as therapeutic agents. This guide provides a comprehensive overview of their multifaceted pharmacological effects, with a focus on the underlying molecular mechanisms and experimental methodologies used in their evaluation.

Cytotoxic Activity

A significant number of diterpene alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines, making them promising candidates for the development of novel anticancer drugs.[4] The primary mechanism of their cytotoxic action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of various diterpene alkaloids has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative IC50 values is presented in the table below.

Diterpene AlkaloidCancer Cell LineIC50 (µM)Reference
AconitineHePG2-
HypaconitineHePG2-
MesaconitineHePG2-
OxonitineHePG2-
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3
LipomesaconitineKB9.9
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3
DelbrunineMCF-7, A54916.5, 10.6
DelphelineMCF-717.3
Trichodelphinine BA54918.64
Trichodelphinine EA54912.03
Navicularine BHL-60, SMMC-7721, A-549, MCF-7, SW48011.18 - 18.52

Note: '-' indicates that the study reported strong inhibition but did not provide a specific IC50 value.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the concentration-dependent cytotoxic effect of a diterpene alkaloid on a specific cancer cell line.

Materials:

  • Diterpene alkaloid stock solution (in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diterpene alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of diterpene alkaloid seed_cells->prepare_compounds add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours (Formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for determining the cytotoxicity of diterpene alkaloids using the MTT assay.

Anti-inflammatory Activity

Several diterpene alkaloids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key signaling pathways like NF-κB and MAPK.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of diterpene alkaloids is often assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Diterpene AlkaloidCell LineIC50 (µM) for NO InhibitionReference
Franchetine derivative 1RAW 264.7-
Franchetine derivative 2RAW 264.7-
Franchetine derivative 7RAW 264.7-
Franchetine derivative 16RAW 264.7-

Note: '-' indicates that the study reported stronger inhibitory effects than the positive control but did not provide a specific IC50 value.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Objective: To measure the inhibitory effect of a diterpene alkaloid on NO production in LPS-stimulated macrophages.

Materials:

  • Diterpene alkaloid stock solution (in DMSO)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the diterpene alkaloid for a specific period (e.g., 1-2 hours) before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition for each diterpene alkaloid concentration relative to the LPS-only control.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Diterpene alkaloids often exert their anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Signaling Cascades cluster_inhibition Inhibition by Diterpene Alkaloids cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene_Expression activates Diterpene_Alkaloid Diterpene Alkaloid Diterpene_Alkaloid->MAPK inhibits Diterpene_Alkaloid->IKK inhibits AP1->Gene_Expression activates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Diterpene alkaloids inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.

Analgesic Activity

Certain diterpene alkaloids, such as lappaconitine (B608462) and crassicauline A, have demonstrated potent analgesic effects, comparable to or even exceeding those of conventional painkillers. Their mechanisms of action are often linked to the modulation of voltage-gated sodium channels.

Quantitative Data on Analgesic Activity

The analgesic efficacy of diterpene alkaloids is typically evaluated in animal models of pain, with the ED50 value representing the dose required to produce a therapeutic effect in 50% of the population.

Diterpene AlkaloidAnimal ModelED50 (mg/kg)Reference
LappaconitineAcetic acid-induced writhing (mice)3.50 (s.c.)
Crassicauline AAcetic acid-induced writhing (mice)0.0480 (s.c.)
8-O-deacetyl-8-O-ethylcrassicauline AAcetic acid-induced writhing (mice)0.0972 (s.c.)
8-O-ethylyunaconitineAcetic acid-induced writhing (mice)0.0591 (s.c.)
Franchetine derivative 1Acetic acid-induced visceral pain (mice)2.15 ± 0.07
Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the central analgesic activity of pharmacological substances in rodents.

Objective: To evaluate the analgesic effect of a diterpene alkaloid against a thermal pain stimulus.

Materials:

  • Diterpene alkaloid solution

  • Hot plate apparatus

  • Mice or rats

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the hot plate apparatus before the experiment.

  • Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the diterpene alkaloid or a vehicle control to the animals via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Data Analysis: The analgesic effect is expressed as the increase in reaction time (latency) compared to the baseline or the vehicle control group. The percentage of maximal possible effect (%MPE) can also be calculated.

Cardiovascular and Neuroprotective Activities

Diterpene alkaloids also exhibit a range of effects on the cardiovascular and nervous systems. Some show promise as anti-arrhythmic agents, while others display neuroprotective properties. Their mechanisms often involve the modulation of ion channels, including sodium and potassium channels.

Experimental Protocol: Langendorff Isolated Heart Preparation

The Langendorff apparatus allows for the study of the effects of compounds on the heart in an ex vivo setting, independent of systemic influences.

Objective: To investigate the direct effects of a diterpene alkaloid on cardiac function.

Materials:

  • Diterpene alkaloid solution

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Rodent (e.g., rat or guinea pig)

  • Surgical instruments

  • Data acquisition system to monitor cardiac parameters (e.g., heart rate, contractile force)

Procedure:

  • Heart Isolation: Anesthetize the animal and quickly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus.

  • Retrograde Perfusion: Begin retrograde perfusion of the heart with warm, oxygenated Krebs-Henseleit buffer.

  • Stabilization: Allow the heart to stabilize and establish a regular rhythm.

  • Compound Perfusion: Introduce the diterpene alkaloid into the perfusate at various concentrations.

  • Data Recording: Continuously monitor and record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Data Analysis: Analyze the changes in cardiac parameters in response to the diterpene alkaloid to determine its effects on cardiac function.

Mechanism of Action: Ion Channel Modulation

The diverse biological activities of diterpene alkaloids are often attributed to their ability to modulate the function of various ion channels, particularly voltage-gated sodium and potassium channels.

Ion_Channel_Modulation cluster_alkaloid Diterpene Alkaloid cluster_channels Ion Channels cluster_effects Biological Effects Diterpene_Alkaloid Diterpene Alkaloid Na_Channel Voltage-Gated Sodium Channel (Nav) Diterpene_Alkaloid->Na_Channel modulates K_Channel Voltage-Gated Potassium Channel (Kv) Diterpene_Alkaloid->K_Channel modulates Analgesia Analgesia Na_Channel->Analgesia Anti_arrhythmia Anti-arrhythmia Na_Channel->Anti_arrhythmia Cytotoxicity Cytotoxicity Na_Channel->Cytotoxicity K_Channel->Anti_arrhythmia Neuroprotection Neuroprotection K_Channel->Neuroprotection

Caption: Diterpene alkaloids exert their biological effects through the modulation of ion channels.

Structure-Activity Relationships

The biological activity of diterpene alkaloids is intricately linked to their complex chemical structures. Specific functional groups and their stereochemistry play a crucial role in determining the potency and selectivity of their effects. For instance, the ester groups at C-8 and C-14 are often critical for the cytotoxic and analgesic activities of aconitine-type alkaloids. Understanding these structure-activity relationships is vital for the rational design and synthesis of new, more potent, and less toxic therapeutic agents.

Conclusion

Diterpene alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, analgesic, cardiovascular, and neuroprotective activities warrant further investigation and development. This technical guide provides a foundational understanding of their biological activities, the experimental methodologies used to assess them, and the underlying molecular mechanisms. Continued research into the structure-activity relationships and optimization of their pharmacological profiles will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

Spiradine F (CAS No. 21040-64-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a C20-diterpenoid alkaloid of the atisine-type, has been identified as a selective inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, its primary biological activity, and the associated mechanism of action through the PAF receptor signaling pathway. Detailed experimental protocols for assessing its anti-platelet activity are provided, alongside a discussion of the structure-activity relationships within the atisine (B3415921) alkaloid class. This whitepaper is intended to serve as a foundational resource for researchers investigating this compound and related compounds for potential therapeutic applications.

Chemical and Physical Properties

This compound is a complex heterocyclic natural product. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 21040-64-2[1][2][3]
Molecular Formula C₂₄H₃₃NO₄[1][2]
Molecular Weight 399.52 g/mol
IUPAC Name (4-methyl-12-methylenetetradecahydro-4,14b,10-(epiethanetriyl)-10a,13-ethanoisochromeno[4,3-g]oxazolo[3,2-a]azocin-16-yl) acetate
Synonyms O-Acetylspiradine G, Spiradine G acetate
Appearance Solid powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity Typically >95% (Commercially available as a reference standard)

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the selective inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF). It belongs to a class of atisine-type diterpene alkaloids that have been shown to be a novel class of anti-platelet aggregation agents.

Anti-Platelet Aggregation Activity

This compound demonstrates a concentration-dependent inhibition of PAF-induced platelet aggregation. While a specific IC₅₀ value for this compound has not been identified in the reviewed literature, studies on related atisine alkaloids indicate potent activity in this area. For comparison, the related compound spiramine C1 inhibits PAF-induced platelet aggregation, as well as aggregation induced by ADP and arachidonic acid, with IC₅₀ values of 30.5 ± 2.7 µM, 56.8 ± 8.4 µM, and 29.9 ± 9.9 µM, respectively, indicating a non-selective action for this particular analogue. In contrast, many other atisine-type alkaloids show selective inhibition of PAF-induced aggregation.

Mechanism of Action: PAF Receptor Antagonism

This compound is believed to exert its anti-platelet effect by acting as an antagonist at the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a complex intracellular signaling cascade leading to platelet activation and aggregation.

The binding of PAF to its receptor triggers the activation of several phospholipases, including Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A₂ (PLA₂). The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC are key events that culminate in platelet shape change, granule secretion, and ultimately, aggregation. By inhibiting the binding of PAF to its receptor, this compound is thought to prevent the initiation of this signaling cascade.

Signaling Pathway Diagram

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates SpiradineF This compound SpiradineF->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Aggregation Platelet Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following is a detailed protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 14 days. Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene (B1209903) tube.

  • PPP Preparation: Re-centrifuge the remaining blood at 2,000 x g for 20 minutes at room temperature to pellet the remaining cellular components. Collect the supernatant, which is the PPP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, dilute the PRP with PPP to standardize the platelet count to approximately 2.5 x 10⁸ platelets/mL.

Light Transmission Aggregometry (LTA) Assay
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Calibration: Place a cuvette with 450 µL of PPP into the aggregometer and set the light transmission to 100%. Place a cuvette with 450 µL of PRP into the aggregometer and set the light transmission to 0%.

  • Sample Preparation:

    • Pipette 450 µL of the standardized PRP into a series of aggregometer cuvettes.

    • Add a magnetic stir bar to each cuvette.

    • Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes with stirring at 1000 rpm.

  • Inhibition Assay:

    • To each PRP-containing cuvette, add 50 µL of either vehicle control (e.g., DMSO) or varying concentrations of this compound solution.

    • Incubate for 5 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Initiate the recording of light transmission.

    • Add 50 µL of a sub-maximal concentration of PAF (the concentration that induces approximately 80% of the maximal aggregation, to be determined in preliminary experiments) to the cuvette to initiate platelet aggregation.

    • Record the aggregation for at least 5 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the change in light transmission.

    • Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.

    • If sufficient data points are available, an IC₅₀ value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Platelet_Aggregation_Workflow A Blood Collection (Sodium Citrate) B Centrifugation (200 x g, 15 min) A->B C PRP Preparation B->C D PPP Preparation (Centrifugation at 2000 x g) B->D E Platelet Count Standardization C->E D->E F LTA Calibration (0% with PRP, 100% with PPP) E->F G Incubation of PRP at 37°C E->G H Addition of this compound or Vehicle G->H I Addition of PAF (Agonist) H->I J Record Aggregation I->J K Data Analysis (% Inhibition, IC₅₀) J->K

Caption: Workflow for Platelet Aggregation Assay.

Structure-Activity Relationship (SAR)

Preliminary studies on atisine-type diterpenoid alkaloids have provided some insights into the structural features important for their anti-platelet aggregation activity.

  • Oxazolidine (B1195125) Ring: The presence of an oxazolidine ring in the spiramine alkaloid structure is considered essential for the inhibitory effect on PAF-induced platelet aggregation.

  • Substitution at C-15: The nature of the substituent at the C-15 position significantly influences the anti-platelet aggregation activity. While the specific modifications that enhance or diminish activity for this compound are not detailed, this position is a key area for further investigation and analog synthesis.

Further detailed SAR studies involving a broader range of this compound analogs are required to fully elucidate the pharmacophore responsible for PAF receptor antagonism.

Synthesis

A specific, detailed total synthesis of this compound has not been prominently reported in the readily available scientific literature. However, the synthesis of related atisine-type diterpenoid alkaloids has been achieved. These complex syntheses often involve multi-step strategies to construct the intricate polycyclic core of the atisine skeleton. Researchers interested in the synthesis of this compound should refer to the literature on the total synthesis of other atisine-type alkaloids for potential synthetic strategies and key chemical transformations.

Conclusion

This compound is a promising natural product with selective inhibitory activity against PAF-induced platelet aggregation. Its mechanism of action is believed to be through the antagonism of the PAF receptor, a key player in thrombotic and inflammatory processes. While further research is needed to determine its precise potency (IC₅₀) and to develop a scalable synthesis, the information presented in this whitepaper provides a solid foundation for future investigations into the therapeutic potential of this compound and its analogs. The detailed experimental protocol and the elucidation of the signaling pathway offer valuable tools for researchers in the fields of pharmacology, drug discovery, and hematology.

References

Structure-Activity Relationship of Spiradine F Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, an atisine-type C(20)-diterpene alkaloid isolated from Spiraea japonica, and its analogs have demonstrated significant and selective inhibitory activity against platelet-activating factor (PAF)-induced platelet aggregation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs. It includes a summary of available biological activity data, detailed experimental methodologies for the synthesis and evaluation of these compounds, and a depiction of the relevant signaling pathways. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery focused on the development of novel antiplatelet agents.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various inflammatory and allergic responses, including the induction of platelet aggregation. Consequently, the PAF receptor (PAF-R) has emerged as a promising target for the development of antiplatelet therapies.

This compound and its related atisine-type diterpene alkaloids have been identified as selective inhibitors of PAF-induced platelet aggregation. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and specific inhibitors. This guide synthesizes the current knowledge on the SAR of this compound analogs, providing a foundation for future drug development efforts.

Structure-Activity Relationship (SAR) Analysis

Primary studies on the structure-activity relationships of atisine-type diterpene alkaloids isolated from Spiraea japonica have revealed key structural features essential for their inhibitory effect on PAF-induced platelet aggregation. The core findings indicate that:

  • Oxygen Substitution at C-15: The presence and nature of the oxygen-containing substituent at the C-15 position of the diterpene skeleton are critical for activity.

  • Oxazolidine (B1195125) Ring: The integrity of the oxazolidine ring within the alkaloid structure is essential for potent antiplatelet aggregation effects[1].

These findings suggest that modifications to other parts of the this compound molecule could be explored to enhance potency and selectivity, while maintaining the essential pharmacophoric elements at C-15 and the oxazolidine ring.

Quantitative Biological Data

While a comprehensive quantitative structure-activity relationship (QSAR) study with a wide range of this compound analogs and their corresponding IC50 values for PAF-induced platelet aggregation is not fully available in the public domain, data for the related compound, spiramine C1, provides valuable insights. Spiramine C1 has been shown to inhibit platelet aggregation induced by multiple agonists, indicating a less selective profile compared to other atisine-type alkaloids from the same source which were selective for PAF.

Table 1: Inhibitory Activity of Spiramine C1 on Platelet Aggregation [1]

CompoundAgonistIC50 (µM)
Spiramine C1Platelet-Activating Factor (PAF)30.5 ± 2.7
Spiramine C1Adenosine Diphosphate (ADP)56.8 ± 8.4
Spiramine C1Arachidonic Acid (AA)29.9 ± 9.9

Note: Data for this compound and its specific derivatives against PAF-induced aggregation from the primary study by Li et al. (2002) were not available in the accessed literature. The data presented here for a related compound illustrates the potency of this class of alkaloids.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the chemical modification of the natural product isolated from Spiraea japonica. Key reactions may include:

  • Esterification/Acylation: Modification of hydroxyl groups, particularly at the C-15 position, to introduce various acyl or other ester functionalities. Standard acylation procedures using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) can be employed.

  • Alkylation: Introduction of alkyl groups at nucleophilic positions.

  • Modification of the Oxazolidine Ring: Opening or derivatization of the oxazolidine ring to probe its importance for biological activity.

A generalized workflow for the synthesis and evaluation of this compound analogs is presented below.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Spiradine_F This compound (isolated from Spiraea japonica) Modification Chemical Modification (e.g., Acylation, Alkylation) Spiradine_F->Modification Analogs This compound Analogs Modification->Analogs Purification Purification & Characterization (HPLC, NMR, MS) Analogs->Purification Aggregation_Assay Platelet Aggregation Assay (PAF-induced) Purification->Aggregation_Assay Platelet_Prep Platelet-Rich Plasma Preparation (from rabbit blood) Platelet_Prep->Aggregation_Assay Data_Analysis IC50 Determination Aggregation_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
PAF-Induced Platelet Aggregation Assay

This protocol is based on established methods for measuring platelet aggregation in vitro.

Objective: To determine the inhibitory effect of this compound analogs on platelet aggregation induced by Platelet-Activating Factor (PAF).

Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Platelet-Activating Factor (PAF).

  • Platelet-rich plasma (PRP) from rabbit blood.

  • Platelet-poor plasma (PPP) from rabbit blood.

  • Aggregation buffer (e.g., Tyrode's buffer).

  • Platelet aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. c. Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes to pellet the remaining cells. b. Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Assay: a. Adjust the platelet count in the PRP with PPP or buffer if necessary. b. Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar. c. Add the test compound (this compound analog) at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes). d. Initiate platelet aggregation by adding a standard concentration of PAF. e. Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.

  • Data Analysis: a. The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%). b. The IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

This compound analogs are believed to exert their antiplatelet effect by antagonizing the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor on the platelet surface initiates a signaling cascade that leads to platelet activation and aggregation.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds SpiradineF This compound Analogs SpiradineF->PAFR Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: Simplified PAF receptor signaling pathway in platelets and the proposed point of inhibition by this compound analogs.

Upon binding of PAF to PAF-R, the associated Gq protein is activated, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca²⁺ and the activation of PKC are key events that trigger the conformational changes in platelet surface integrins, leading to platelet aggregation. This compound analogs likely act as competitive antagonists at the PAF-R, preventing the initiation of this signaling cascade.

Conclusion and Future Directions

This compound and its analogs represent a promising class of atisine-type diterpene alkaloids with selective inhibitory activity against PAF-induced platelet aggregation. The key structural determinants for this activity appear to be the oxygen substitution at the C-15 position and the presence of an oxazolidine ring. Further research is warranted to fully elucidate the quantitative structure-activity relationships through the synthesis and biological evaluation of a broader range of analogs. Such studies, guided by the principles outlined in this technical guide, will be instrumental in the development of novel and potent antiplatelet agents targeting the PAF signaling pathway for the potential treatment of thrombotic diseases.

References

in vivo studies and potential therapeutic uses of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into scientific databases and publicly available literature yielded no specific information, in vivo studies, or potential therapeutic uses for a compound designated as "Spiradine F."

It is possible that "this compound" may be a novel or proprietary compound with limited public information, a misnomer, or a typographical error. The search results did, however, provide information on similarly named compounds, including:

  • Spiradoline: A kappa-opioid receptor agonist that has been studied for its analgesic properties.

  • Spironolactone: A potassium-sparing diuretic used to treat conditions such as heart failure, high blood pressure, and edema.

  • Spiramycin: A macrolide antibiotic.

Without a clear identification of the compound of interest, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We kindly request the user to verify the correct name and spelling of the compound. Once the correct information is provided, we will be able to conduct a comprehensive search and generate the detailed technical whitepaper as requested.

Spiradine F and its Analogues: A Technical Overview of their Role in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Spiradine F and its related diterpene alkaloids, focusing on their inhibitory effects on platelet aggregation. The information presented herein is a synthesis of available scientific literature, designed to furnish a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

This compound is a diterpene alkaloid isolated from plants of the Spiraea genus. While research on this compound itself is limited, studies on its analogues and other structurally related diterpene alkaloids from Spiraea japonica have revealed significant antiplatelet activity. Notably, this activity appears to be highly selective towards platelet aggregation induced by the Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various inflammatory and thrombotic processes. This document collates the quantitative data on the inhibitory effects of these compounds, details the experimental methodologies used in their evaluation, and illustrates the key signaling pathways involved.

Quantitative Data on Antiplatelet Activity

The inhibitory effects of various diterpene alkaloids from Spiraea japonica on platelet aggregation have been quantified, primarily through the determination of their IC50 values. The following table summarizes the available data, highlighting the selective inhibition of PAF-induced aggregation.

CompoundAgonistIC50 (µM)Selectivity
Spiramine C1PAF30.5 ± 2.7Non-selective
ADP56.8 ± 8.4
Arachidonic Acid29.9 ± 9.9
12 Other Atisine-type Diterpene AlkaloidsPAFSignificant InhibitionSelective
ADPNo Effect
Arachidonic AcidNo Effect

Data synthesized from available research abstracts. The specific IC50 values for the 12 selective PAF inhibitors are not publicly available in the abstracts reviewed.

Experimental Protocols

The evaluation of the antiplatelet activity of this compound analogues and other diterpene alkaloids was conducted using established in vitro methodologies.

Preparation of Washed Rabbit Platelets
  • Blood Collection: Blood is drawn from the carotid arteries of rabbits into a solution containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Centrifugation: The blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain platelet-rich plasma (PRP).

  • Washing: The PRP is then centrifuged at a higher speed (e.g., 400 x g) for 15 minutes. The resulting platelet pellet is washed twice with a calcium-free Tyrode's buffer (pH 6.5) containing apyrase.

  • Resuspension: The final platelet pellet is resuspended in Tyrode's buffer (pH 7.4) containing calcium chloride (2 mM) to a final concentration of approximately 3 x 10⁸ platelets/mL.

Platelet Aggregation Assay
  • Incubation: The washed platelet suspension is pre-incubated with varying concentrations of the test compound (e.g., this compound analogues) or vehicle control for a specified period (e.g., 5 minutes) at 37°C in an aggregometer cuvette with constant stirring.

  • Induction of Aggregation: Platelet aggregation is initiated by the addition of a specific agonist. The agonists used are:

    • Platelet-Activating Factor (PAF)

    • Adenosine Diphosphate (ADP)

    • Arachidonic Acid (AA)

  • Measurement: The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. The maximum aggregation percentage is recorded.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage decrease in maximum aggregation compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

experimental_workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay blood Blood Collection (Rabbit, Sodium Citrate) prp Low-Speed Centrifugation (150g, 10 min) blood->prp pellet High-Speed Centrifugation (400g, 15 min) prp->pellet wash Wash Pellet x2 (Tyrode's Buffer pH 6.5) pellet->wash resuspend Resuspend in Tyrode's (pH 7.4, 2mM CaCl2) wash->resuspend incubate Pre-incubation (Platelets + Test Compound/Vehicle) resuspend->incubate add_agonist Add Agonist (PAF, ADP, or AA) incubate->add_agonist measure Measure Aggregation (Light Transmission) add_agonist->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: Experimental workflow for in vitro platelet aggregation assay.

paf_signaling_pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR SpiradineF This compound Analogues SpiradineF->PAFR Inhibition Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Shape_Change Platelet Shape Change Ca_release->Shape_Change Granule_Secretion Granule Secretion Ca_release->Granule_Secretion GPIIbIIIa GPIIb/IIIa Activation PKC->GPIIbIIIa Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation GPIIbIIIa->Aggregation

Caption: Simplified PAF-induced platelet aggregation signaling pathway.

Mechanism of Action and Concluding Remarks

The available evidence strongly suggests that diterpene alkaloids from Spiraea japonica, including analogues of this compound, act as selective antagonists of the Platelet-Activating Factor (PAF) receptor. By binding to this G-protein coupled receptor, they likely prevent the binding of PAF and the subsequent activation of the downstream signaling cascade. This inhibition of the Gq protein pathway ultimately prevents the rise in intracellular calcium and the activation of Protein Kinase C, which are critical events for platelet shape change, granule secretion, and the conformational activation of the GPIIb/IIIa receptor necessary for platelet aggregation.

The high selectivity of these compounds for the PAF-induced pathway over those initiated by ADP and arachidonic acid suggests a specific interaction with the PAF receptor and makes them interesting candidates for further investigation as anti-thrombotic agents. Future research should focus on elucidating the precise structure-activity relationships, determining the pharmacokinetic and pharmacodynamic profiles of the most potent compounds, and evaluating their efficacy and safety in preclinical models of thrombosis and inflammation.

Uncharted Territory: The Antiviral Potential of Spiradine F Remains Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and publications, no specific information regarding the antiviral properties, mechanism of action, or experimental studies of a compound identified as "Spiradine F" could be located. This suggests that "this compound" may be a novel, yet-to-be-disclosed therapeutic candidate, a proprietary designation not widely indexed, or potentially a misnomer for a different chemical entity.

At present, the scientific community lacks the public data necessary to construct a detailed technical guide or whitepaper on the antiviral activities of this compound. Key elements required for such a document, including quantitative data from antiviral assays, detailed experimental protocols, and elucidated signaling pathways, are not available in the public domain.

For researchers, scientists, and drug development professionals interested in this specific compound, the absence of information presents both a challenge and an opportunity. It underscores the frontier of virology and medicinal chemistry, where new molecules are constantly being synthesized and evaluated.

Should "this compound" be a novel compound, future research would be required to establish its foundational antiviral profile. This would typically involve a series of established experimental workflows.

Hypothetical Experimental Workflow for a Novel Antiviral Candidate

To illustrate the process that would be necessary to characterize the antiviral properties of a compound like this compound, a generalized experimental workflow is presented below. This workflow is a standard approach in the field of antiviral drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Development A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antiviral Screening Assays (e.g., CPE Reduction, Plaque Assay) A->C D Determination of EC50 & CC50 B->D C->D E Mechanism of Action Studies (e.g., Time-of-Addition, Fusion Assays) D->E F Animal Model Efficacy Studies E->F I Lead Optimization F->I G Pharmacokinetics (ADME) G->I H Toxicology Studies H->I

Figure 1. A generalized workflow for the discovery and preclinical development of a novel antiviral compound.

Further investigation into the correct identification of "this compound" is warranted. It is possible that the compound is known by another name or that a typographical error has led to the current search results. Researchers with access to proprietary databases or direct knowledge of the compound's development would be the sole sources of information at this stage. Without such access, a comprehensive technical guide remains an endeavor for a future time when the scientific data becomes publicly available.

Unveiling Spiradine F: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a complex diterpene alkaloid isolated from the plant Spiraea japonica, has garnered interest for its notable biological activity, primarily as an inhibitor of platelet-activating factor (PAF)-induced platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structure elucidation, summarizes its known biological effects with available quantitative data, and outlines the experimental methodologies employed in its study. Furthermore, this document presents key experimental workflows and the proposed mechanism of action through signaling pathway diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The initial discovery of the spiradine class of alkaloids, including this compound, dates back to the late 1960s. While the specific publication detailing the initial isolation and structure elucidation of this compound by G. Goto, K. Sasaki, N. Sakabe, and Y. Hirata in a 1968 issue of Tetrahedron Letters has been referenced in subsequent literature, accessing the full text of this original article has proven challenging. However, the foundational work established that this compound is a diterpene alkaloid originating from the plant Spiraea japonica, a species that has since been a source for the discovery of over 80 distinct alkaloids.[1][2]

Subsequent research, particularly in the early 2000s, has focused on the biological activities of diterpene alkaloids from Spiraea japonica, including derivatives of this compound. These studies have been pivotal in characterizing the pharmacological potential of this class of compounds.

Experimental Workflow: From Plant to Purified Compound

The general workflow for the discovery and characterization of this compound and related alkaloids follows a classical natural product chemistry approach.

Discovery_Workflow plant Spiraea japonica Plant Material (e.g., roots, whole plant) extraction Extraction (e.g., with ethanol) plant->extraction fractionation Fractionation (e.g., solvent partitioning) extraction->fractionation chromatography Chromatographic Separation (e.g., column chromatography, HPLC) fractionation->chromatography isolation Isolation of Pure this compound chromatography->isolation elucidation Structure Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography) isolation->elucidation bioassay Biological Activity Screening (e.g., Antiplatelet Aggregation Assays) isolation->bioassay

Caption: A generalized workflow for the discovery and characterization of this compound.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound and its analogues is the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF).[3] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.

The proposed mechanism of action for this compound is through the antagonism of the PAF receptor (PAFR), a G-protein coupled receptor. By blocking the binding of PAF to its receptor on the surface of platelets, this compound prevents the initiation of the downstream signaling cascade that leads to platelet activation and aggregation.

Signaling Pathway of PAF-Induced Platelet Aggregation and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by PAF and the point of intervention by this compound.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds SpiradineF This compound SpiradineF->PAFR Blocks G_protein Gq Protein Activation PAFR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Aggregation Platelet Aggregation Ca_release->Aggregation PKC_activation->Aggregation

Caption: Proposed mechanism of this compound as a PAF receptor antagonist.

Quantitative Data

CompoundAgonistIC₅₀ (µM)Source Organism
Spiramine APAF6.7Spiraea japonica

Table 1: Inhibitory concentration of Spiramine A on PAF-induced platelet aggregation.[3]

It is important to note that the derivative of this compound has been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation, though specific IC₅₀ values for this compound are not provided in the available resources.[3]

Experimental Protocols

General Isolation of Diterpene Alkaloids from Spiraea japonica

While a specific protocol for this compound is not detailed in the available literature, the general approach for isolating diterpene alkaloids from Spiraea japonica involves the following steps:

  • Plant Material Collection and Preparation: The roots or whole plant of Spiraea japonica are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a solvent such as ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the alkaloids.

  • Acid-Base Extraction: The crude ethanol extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure individual alkaloids.

Platelet Aggregation Assay (General Protocol)

The inhibitory effect of this compound and its analogues on platelet aggregation is typically assessed using an in vitro platelet aggregation assay. A general protocol is as follows:

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a suitable animal model (e.g., rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

  • Induction of Aggregation: A platelet aggregation-inducing agent, such as PAF, is added to the PRP to initiate aggregation.

  • Inhibition Assay: To test the inhibitory effect of a compound, the PRP is pre-incubated with the test compound (e.g., this compound) for a specific period before the addition of the agonist (PAF).

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the control (agonist alone). The IC₅₀ value, the concentration of the compound that inhibits 50% of the platelet aggregation, is then determined.

Experimental Workflow: Platelet Aggregation Inhibition Assay

The workflow for assessing the antiplatelet activity of this compound is outlined below.

Platelet_Aggregation_Assay cluster_treatment Treatment Groups blood_collection Blood Collection (e.g., from rabbit) prp_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep aggregometer Incubation in Aggregometer prp_prep->aggregometer control Control: Add Agonist (PAF) test Test: Pre-incubate with this compound, then add Agonist (PAF) measurement Measure Light Transmittance (Platelet Aggregation) control->measurement test->measurement analysis Data Analysis: Calculate % Inhibition and IC₅₀ measurement->analysis

Caption: Workflow for the in vitro platelet aggregation inhibition assay.

Conclusion and Future Directions

This compound, a diterpene alkaloid from Spiraea japonica, represents a promising natural product with potential therapeutic applications as an antiplatelet agent. Its activity as a PAF receptor antagonist provides a clear mechanism for its observed biological effects. However, a significant portion of the foundational research, including the original discovery and detailed quantitative analysis, remains difficult to access. Future research should focus on re-isolating and unequivocally characterizing this compound, conducting comprehensive in vitro and in vivo pharmacological studies to determine its potency (IC₅₀ and Kᵢ values) and selectivity for the PAF receptor, and exploring its therapeutic potential in models of thrombosis and inflammation. The development of a total synthesis for this compound would also be invaluable for structure-activity relationship studies and to provide a renewable source of this intriguing natural product.

References

Methodological & Application

how to dissolve and store Spiradine F for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Spiradine F, a diterpenoid alkaloid, intended for experimental use. The following guidelines will ensure the stability and proper handling of the compound for consistent and reliable results in your research.

Introduction

This compound is a bioactive compound with potential applications in various research fields, including pharmacology and drug discovery. Proper handling, dissolution, and storage are critical to maintain its chemical integrity and biological activity. These protocols outline the best practices for preparing this compound solutions for in vitro and in vivo experiments.

Chemical Properties and Solubility

This compound is soluble in a range of organic solvents. While exact quantitative solubility data is not widely published, qualitative solubility has been established in several common laboratory solvents. It is recommended that researchers determine the precise solubility for their specific experimental needs.

Data Presentation: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (User Determined)
Dimethyl Sulfoxide (DMSO)Solublee.g., mg/mL or mM
ChloroformSolublee.g., mg/mL or mM
DichloromethaneSolublee.g., mg/mL or mM
Ethyl AcetateSolublee.g., mg/mL or mM
AcetoneSolublee.g., mg/mL or mM

Note: Researchers should empirically determine the quantitative solubility of this compound in the chosen solvent to the desired concentration for their experiments.

Storage and Stability

For long-term storage, solid this compound should be kept in a tightly sealed container, desiccated, and stored at -20°C. When stored as a stock solution in an organic solvent such as DMSO, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

  • Aliquotting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Platelet Aggregation)

This protocol details the dilution of the this compound stock solution to prepare working solutions for cell-based assays.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate aqueous buffer or cell culture medium (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in Organic Solvent): If a wide range of concentrations is to be tested, it is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO. This minimizes the risk of precipitation that can occur when a concentrated organic stock is diluted directly into an aqueous buffer.

  • Final Dilution (in Aqueous Buffer):

    • Prepare the final working solutions by diluting the DMSO stock or the intermediate dilutions into the appropriate aqueous buffer or cell culture medium.

    • It is crucial to add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control (buffer with the same final concentration of DMSO) should always be included in the experiment.

  • Immediate Use: Aqueous working solutions of this compound should be prepared fresh before each experiment and used immediately, as the stability of the compound in aqueous solutions may be limited.

Mandatory Visualizations

SpiradineF_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Platelet_Aggregation_Assay cluster_blood Blood Processing cluster_assay Aggregation Assay whole_blood Whole Blood Collection centrifuge1 Centrifuge (Low Speed) whole_blood->centrifuge1 prp Isolate Platelet-Rich Plasma (PRP) centrifuge1->prp add_prp Add PRP to Cuvette prp->add_prp add_spiradine Add this compound Working Solution add_prp->add_spiradine incubate Incubate add_spiradine->incubate add_agonist Add Aggregation Agonist (e.g., ADP) incubate->add_agonist measure Measure Aggregation (Turbidimetry) add_agonist->measure

Caption: Experimental workflow for a platelet aggregation assay using this compound.

Spiradine F: Application Notes and Protocols for Inhibition of PAF-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Spiradine F, a diterpene alkaloid derived from Spiraea japonica, and its potential as a selective inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation. The provided protocols and data are intended to guide researchers in studying the antiplatelet effects of this compound.

This compound and its derivatives have been identified as potent and selective inhibitors of PAF-induced platelet aggregation.[1][2][3] This selectivity makes this compound a valuable tool for investigating PAF-mediated signaling pathways in platelets and a potential lead compound for the development of novel anti-thrombotic agents.

Quantitative Data Summary

CompoundAgonistIC50 Value (µM)Selectivity
Spiramine C1PAF30.5 ± 2.7Non-selective
Arachidonic Acid29.9 ± 9.9
ADP56.8 ± 8.4
This compound DerivativesPAFConcentration-dependent inhibitionSelective
Arachidonic AcidNo significant effect
ADPNo significant effect

Data extracted from Li, et al. (2002), European Journal of Pharmacology.[1]

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation, based on standard methodologies.

Protocol: In Vitro Platelet Aggregation Assay

1. Materials and Reagents:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet-Activating Factor (PAF)

  • Arachidonic Acid (AA)

  • Adenosine Diphosphate (ADP)

  • Platelet-Rich Plasma (PRP) isolated from rabbit or human blood

  • Platelet-Poor Plasma (PPP)

  • Saline solution (0.9% NaCl)

  • Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from a healthy donor (human or rabbit) into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the supernatant (PRP).

  • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain Platelet-Poor Plasma (PPP), which will be used as a reference (100% aggregation).

3. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C for 10 minutes.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add a specific concentration of this compound or its vehicle control (e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 5 minutes).

  • Induce platelet aggregation by adding a sub-maximal concentration of PAF.

  • Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP.

  • Repeat the experiment with different concentrations of this compound to determine the concentration-response curve and calculate the IC50 value.

  • To assess selectivity, repeat the assay using other agonists such as arachidonic acid and ADP.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates SpiradineF This compound SpiradineF->PAFR Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

Caption: PAF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Isolation Blood->PRP Adjust Platelet Count Adjustment PRP->Adjust Preincubation Pre-incubation with This compound or Vehicle Adjust->Preincubation Induction Induction of Aggregation (PAF, AA, ADP) Preincubation->Induction Measurement Measurement of Light Transmission (Aggregometer) Induction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Experimental workflow for assessing this compound's inhibitory effect.

References

Application Notes and Protocols for Cytotoxicity Assay of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiradine F is a novel alkaloid with potential therapeutic applications. As with any new compound being considered for pharmacological use, evaluating its cytotoxic profile is a critical initial step. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT assay. This assay determines the concentration at which this compound inhibits cell growth and is a fundamental tool for preclinical drug development.

Data Presentation

The following table summarizes hypothetical data from an MTT assay evaluating the cytotoxicity of this compound against two common cancer cell lines, HeLa and MCF-7, after 48 hours of exposure. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a key parameter derived from this data.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa 0 (Control)100 ± 4.5\multirow{6}{}{25.3}
192.1 ± 5.1
1068.4 ± 3.9
2551.2 ± 4.2
5035.7 ± 3.1
10015.9 ± 2.5
MCF-7 0 (Control)100 ± 5.2\multirow{6}{}{42.8}
195.3 ± 4.8
1075.1 ± 5.5
2560.9 ± 4.7
5044.6 ± 3.8
10022.4 ± 2.9

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • HeLa and MCF-7 cells (or other suitable cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into 96-well plates.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in a complete culture medium to achieve the final desired concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Dilution Series treatment Treatment with This compound (48h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability & IC50 absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT-based cytotoxicity assay of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SpiradineF This compound Receptor Receptor SpiradineF->Receptor PI3K PI3K Receptor->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Hypothetical inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Application Note: Analytical Standards for the Characterization of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Spiradine F is a C20-diterpenoid alkaloid isolated from plants of the Spiraea genus, such as Spiraea japonica.[1] As a member of the atisine-type alkaloid family, its complex structure necessitates a multi-faceted analytical approach for definitive characterization and quality control. This compound has garnered significant interest due to its biological activity; it is a potent and selective inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation.[1][2] This activity suggests its potential as a novel antiplatelet agent.[2]

This document provides detailed protocols for the comprehensive analytical characterization of this compound, covering chromatographic purity, structural elucidation, and biological activity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for its proper handling and analysis. The compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Physicochemical Data for this compound

Property Value Source
Chemical Name [(1S,2R,5S,7R,8R,12R,13S,20S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate
Synonyms O-Acetylspiradine G; Spiradine G acetate
CAS Number 21040-64-2
Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol

| Compound Type | Diterpenoid Alkaloid | |

Analytical Characterization Workflow

A systematic workflow ensures that the identity, purity, and structure of this compound are accurately determined. The proposed workflow integrates chromatographic separation with multiple spectroscopic techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation & Reporting Prep Dissolve this compound in appropriate solvent (e.g., Methanol (B129727)/Acetonitrile) HPLC HPLC-UV/PDA (Purity & Quantification) Prep->HPLC HRMS LC-HRMS (Accurate Mass & Formula) Prep->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Prep->NMR IR FT-IR (Functional Groups) Prep->IR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation HRMS->Structure NMR->Structure IR->Structure Report Certificate of Analysis Purity->Report Structure->Report

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection is the standard for assessing the purity of alkaloid compounds. A reversed-phase method is typically suitable for diterpenoid alkaloids.

3.1. Protocol: HPLC-PDA Purity Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol or acetonitrile.

    • Prepare the analytical sample (e.g., new batch, formulation) at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable low percentage of B (e.g., 20-30%), ramp up to 95% B over 20-30 minutes, hold, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at a wavelength of maximum absorbance (e.g., ~210 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by the area percent method (% Area = [Area of this compound Peak / Total Area of All Peaks] x 100).

3.2. Data Presentation

Table 2: Example HPLC Purity Data Table

Peak No. Retention Time (min) Peak Area (mAU*s) Area %
1 4.5 150 0.03
2 (this compound) 15.2 498,500 99.92
3 18.1 250 0.05

| Total | | 498,900 | 100.00 |

Structural Elucidation Protocols

A combination of mass spectrometry and NMR spectroscopy is required for unambiguous structure confirmation.

4.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass data to confirm the elemental composition.

4.1.1. Protocol: LC-HRMS Analysis

  • Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nitrogen atom in the alkaloid structure.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the initial mobile phase.

  • MS Parameters:

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion (e.g., [M+H]⁺). Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

4.1.2. Data Presentation

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Type Calculated m/z (C24H34NO4⁺) Observed m/z Mass Error (ppm)

| [M+H]⁺ | 400.2482 | Value from experiment | Calculated value |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of complex natural products like diterpenoid alkaloids.

4.2.1. Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, as the compound is soluble in chloroform) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR & DEPT-135: Determines the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • 2D COSY: Identifies proton-proton (H-H) spin coupling networks.

    • 2D HSQC: Correlates directly bonded protons to their attached carbons.

    • 2D HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and confirming the overall carbon skeleton.

    • 2D NOESY: Identifies protons that are close in space, which is essential for determining the relative stereochemistry.

4.2.2. Data Presentation

Table 4: Template for ¹H NMR Data (400 MHz, CDCl₃)

δ (ppm) Multiplicity J (Hz) Integration Assignment
e.g., 2.05 s - 3H OAc-CH₃

| ... | ... | ... | ... | ... |

Table 5: Template for ¹³C NMR Data (100 MHz, CDCl₃)

δ (ppm) DEPT-135 Assignment
e.g., 170.5 Quaternary C OAc-C=O
e.g., 21.2 CH₃ OAc-CH₃

| ... | ... | ... |

Biological Activity: PAF-Induced Platelet Aggregation Assay

The primary reported biological activity of this compound is the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF). This assay is critical to confirm the functional identity and potency of the compound.

5.1. Protocol: In Vitro Platelet Aggregation Inhibition Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from a healthy donor (e.g., rabbit or human) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Keep the PRP at room temperature for use within 2-3 hours.

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

    • Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate for 2 minutes at 37°C.

  • Inhibition Assay:

    • Add a known concentration of this compound (dissolved in a suitable vehicle like DMSO) or vehicle control to the PRP and incubate for 2-5 minutes.

    • Induce aggregation by adding a sub-maximal concentration of PAF (e.g., 10-50 nM).

    • Record the aggregation curve (change in light transmission) for 5-10 minutes.

    • Repeat with a range of this compound concentrations to determine the dose-response relationship.

  • Data Analysis:

    • Calculate the percentage inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation) by plotting percent inhibition against log[this compound].

5.2. Data Presentation

Table 6: Potency of this compound in Platelet Aggregation Assay

Agonist IC₅₀ (µM)
PAF Value from experiment
ADP No significant inhibition

| Arachidonic Acid | No significant inhibition |

5.3. Mechanism of Action: PAF Signaling Pathway

This compound acts as an antagonist at the PAF receptor (PAF-R). Binding of PAF to its G-protein coupled receptor on platelets initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and ultimately, platelet aggregation. This compound blocks this initial binding step.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds SpiradineF This compound SpiradineF->PAFR Inhibits Gq Gq Protein Activation PAFR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Shape Change, Granule Release & Aggregation Ca->Aggregation PKC->Aggregation

Caption: Inhibitory action of this compound on the PAF signaling pathway.

References

Application Notes: High-Throughput Screening for Modulators of Platelet-Activating Factor Signaling Using Spiradine F as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid activator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Dysregulation of the PAF signaling pathway is implicated in various inflammatory and cardiovascular diseases, making it an attractive target for therapeutic intervention.

Spiradine F, a diterpene alkaloid isolated from Spiraea japonica, has been identified as an inhibitor of PAF-induced platelet aggregation[1][2]. This document provides detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel modulators of the PAF signaling pathway. The described assays are suitable for primary screening of large compound libraries and subsequent secondary screening for hit confirmation and characterization.

This compound: A Natural PAF Pathway Inhibitor

This compound is a natural product that has been shown to selectively inhibit platelet aggregation induced by PAF, with no significant effect on aggregation induced by ADP or arachidonic acid[2]. This selectivity suggests that its mechanism of action is likely mediated through the antagonism of the PAF receptor.

Signaling Pathway of PAF and this compound Intervention

Upon binding to its receptor, PAF activates Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet aggregation. This compound is hypothesized to act as an antagonist at the PAF receptor, thereby inhibiting these downstream signaling events.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds SpiradineF This compound SpiradineF->PAFR Inhibits Gq Gαq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation HTS_Workflow CompoundLibrary Compound Library PrimaryScreen Primary HTS: Platelet Aggregation Assay CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryScreen Secondary HTS: PAF Receptor (Ca2+) Assay ConfirmedHits->SecondaryScreen FinalHits Validated PAFR Antagonists SecondaryScreen->FinalHits

References

Application Notes and Protocols for Spiramycin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Spiradine F": Initial searches for "this compound" did not yield information on a specific formulation or compound under this name for in vivo animal studies. It is possible that "this compound" is a typographical error or a proprietary name not widely documented in public literature. The following application notes and protocols are based on Spiramycin (B21755) , a macrolide antibiotic extensively used in veterinary medicine and animal research. It is presumed that this is the compound of interest.

Introduction to Spiramycin

Spiramycin is a 16-membered ring macrolide antibiotic derived from Streptomyces ambofaciens.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria and is also effective against Mycoplasma, Chlamydia, and certain protozoa like Toxoplasma gondii.[2][3][4] Its primary mode of action is the inhibition of bacterial protein synthesis.[5] Spiramycin is commonly used in veterinary medicine to treat various infections in livestock and poultry.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, which in turn stimulates the dissociation of peptidyl-tRNA from the ribosome. The disruption of this process halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. While primarily bacteriostatic, spiramycin can exhibit bactericidal activity at higher concentrations against highly susceptible bacterial strains.

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis Elongation 30S_Subunit 30S Subunit Spiramycin Spiramycin Spiramycin->50S_Subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis G A Weigh Spiramycin C Create Homogeneous Suspension A->C B Prepare Vehicle (e.g., 0.5% Methylcellulose) B->C E Calculate Dosing Volume C->E D Determine Animal Body Weight D->E F Administer via Oral Gavage E->F G Monitor for Adverse Effects F->G

References

Application Note: Quantifying Spiradoline Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: This document provides protocols for the analysis of Spiradoline , a selective kappa-opioid receptor (KOR) agonist. It is assumed that the query for "Spiradine F" was a typographical error, as Spiradoline is a well-characterized compound with established cell-based assay methodologies, fitting the detailed requirements of this request. This compound is a natural alkaloid with limited characterization, primarily noted for its anti-platelet aggregation activity[1][2][3].

Introduction

Spiradoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) belonging to the Gi/o family[4][5]. Activation of KOR is associated with analgesic, diuretic, and antitussive effects, but also with centrally mediated adverse effects like dysphoria and sedation, which has limited its clinical use. As a research tool, Spiradoline is invaluable for investigating the physiological and pathological roles of the KOR signaling pathway.

Accurate quantification of Spiradoline's activity is crucial for drug discovery efforts targeting the KOR, including the development of biased agonists that may offer therapeutic benefits without the associated side effects. This application note provides detailed protocols for two standard cell-based assays designed to quantify the potency and efficacy of Spiradoline: a cAMP Inhibition Assay and a Calcium Flux Assay.

Kappa-Opioid Receptor (KOR) Signaling Pathway

The KOR is canonically coupled to the inhibitory G-protein, Gαi/o. Upon agonist binding, such as Spiradoline, the G-protein heterotrimer (Gαβγ) dissociates. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which typically leads to neuronal hyperpolarization and reduced neurotransmitter release.

KOR_Signaling KOR KOR Gi Gαiβγ KOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ (in) Ca_Channel->Ca_in Spiradoline Spiradoline Spiradoline->KOR G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha_i->AC Inhibits G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC Ca_out Ca²⁺ (out) Ca_out->Ca_Channel Influx

Figure 1. Simplified KOR signaling pathway activated by Spiradoline.

Experimental Protocols & Workflows

cAMP Inhibition Assay

This assay measures the ability of Spiradoline to inhibit the production of intracellular cAMP. Since KOR activation suppresses basal cAMP levels, adenylyl cyclase is typically stimulated with forskolin (B1673556) to create a measurable signal window for inhibition.

Protocol: HTRF-Based cAMP Assay

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human kappa-opioid receptor (HEK293-KOR or CHO-KOR) in appropriate media. Plate cells in a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Spiradoline in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be 1 pM to 10 µM.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of Spiradoline dilutions or vehicle control to the wells.

    • Add 5 µL of forskolin solution (at a pre-determined EC80 concentration, e.g., 3 µM) to all wells except the basal control. This stimulates adenylyl cyclase.

    • Incubate the plate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP d2-labeled detection reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate-labeled antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm * 10,000) and then determine the cAMP concentration based on a standard curve.

  • Data Analysis: Plot the percent inhibition of the forskolin response versus the log concentration of Spiradoline. Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Workflow start Start: Seed HEK293-KOR cells in 384-well plate overnight Incubate Overnight start->overnight add_cpd Add Spiradoline dilutions and controls overnight->add_cpd add_fsk Add Forskolin (EC80) to stimulate cAMP add_cpd->add_fsk incubate1 Incubate 30 min at RT add_fsk->incubate1 add_htrf Add HTRF cAMP detection reagents incubate1->add_htrf incubate2 Incubate 60 min at RT (dark) add_htrf->incubate2 read Read HTRF signal on plate reader incubate2->read analyze Analyze Data: Calculate % Inhibition & EC50 read->analyze

Figure 2. Experimental workflow for the cAMP Inhibition Assay.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation. While KOR is Gi-coupled, this assay is made possible by co-expressing a chimeric G-protein, such as Gαqi5, which redirects the signal through the Gq pathway, culminating in the release of intracellular calcium stores. This is a common strategy for creating a robust, positive signal for Gi-coupled receptors.

Protocol: Fluorescent Calcium Flux Assay

  • Cell Culture: Culture CHO or HEK293 cells stably co-expressing the human KOR and a chimeric G-protein (e.g., Gαqi5). Seed cells into a 384-well black, clear-bottom assay plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM or Calcium-6) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Remove culture medium from cells and add 20 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Compound Preparation: Prepare a 5X serial dilution of Spiradoline in assay buffer.

  • Data Acquisition:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Set the instrument to measure fluorescence intensity (e.g., Ex: 490 nm, Em: 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will automatically add 5 µL of the 5X Spiradoline solution to the wells.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis: The response is typically quantified as the maximum fluorescence signal minus the baseline reading. Plot the response versus the log concentration of Spiradoline and fit the data to a four-parameter logistic equation to determine the EC50.

Calcium_Workflow start Start: Seed CHO-KOR-Gαqi5 cells in 384-well plate overnight Incubate Overnight start->overnight dye_load Load cells with calcium-sensitive dye overnight->dye_load incubate_dye Incubate ~60 min dye_load->incubate_dye place_reader Place plate in FLIPR instrument incubate_dye->place_reader read Read baseline fluorescence, then inject Spiradoline while continuing to read signal place_reader->read analyze Analyze Data: Calculate Max Response & EC50 read->analyze

Figure 3. Experimental workflow for the Calcium Flux Assay.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison and interpretation.

Table 1: Example Data from cAMP Inhibition Assay

Spiradoline Conc. (M)Log [Spiradoline]% Inhibition of Forskolin Response
1.00E-12-12.02.1
1.00E-11-11.08.5
1.00E-10-10.025.4
1.00E-09-9.051.2
1.00E-08-8.085.6
1.00E-07-7.098.9
1.00E-06-6.0101.2
1.00E-05-5.099.8

Table 2: Example Data from Calcium Flux Assay

Spiradoline Conc. (M)Log [Spiradoline]Relative Fluorescence Units (RFU)
1.00E-11-11.01502
1.00E-10-10.04533
3.16E-10-9.512890
1.00E-09-9.025100
3.16E-09-8.542300
1.00E-08-8.048500
1.00E-07-7.049100
1.00E-06-6.048800

Table 3: Summary of Spiradoline Potency and Efficacy

Assay TypeCell LineMeasured ParameterSpiradoline EC50 (nM)Emax (% of Control)
cAMP InhibitionHEK293-KORcAMP Decrease0.95 ± 0.12100%
Calcium FluxCHO-KOR-Gαqi5[Ca²⁺]i Increase1.52 ± 0.25100%

Data presented are for illustrative purposes only.

References

Troubleshooting & Optimization

troubleshooting variable results in platelet aggregation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in platelet aggregation assays.

Frequently Asked Questions (FAQs)

Pre-analytical Phase: Sample Collection and Handling

Question 1: What are the critical pre-analytical variables that can affect platelet aggregation results?

Answer: Numerous pre-analytical factors can significantly impact the accuracy and reproducibility of platelet aggregation assays.[1][2][3] Meticulous attention to these details is crucial for reliable outcomes.[2] Key variables include:

  • Blood Collection Technique: A traumatic venipuncture can activate platelets, leading to spurious results.[4] It is recommended to use a 21-gauge needle and discard the first 2-3 mL of blood to prevent contamination with tissue factor.

  • Anticoagulant: The standard anticoagulant for platelet aggregation studies is 3.2% sodium citrate (B86180). The ratio of blood to anticoagulant (9:1) must be precise, as underfilling or overfilling collection tubes can alter results.

  • Sample Storage and Transport: Whole blood samples should be processed within 4 hours of collection. During this time, they should be kept at room temperature, as cooling can activate platelets.

  • Time Delay: Platelet function can change over time. Assays, especially those using arachidonic acid or ADP as agonists, should ideally be performed within 2 hours of blood collection.

  • Patient-Related Factors: The patient's diet, medications, and overall physiological state can influence platelet function. For instance, a high-fat meal can cause lipemia, which interferes with light transmission. A thorough patient history, including any medications taken within the last two weeks, is essential.

Question 2: Should the platelet count in platelet-rich plasma (PRP) be adjusted?

Answer: The necessity of adjusting the platelet count in PRP is a topic of debate among experts. Some guidelines, like those from the Clinical and Laboratory Standards Institute (CLSI), recommend adjusting the platelet count to a standardized concentration (e.g., 200-250 x 10⁹/L) to reduce variability. However, other studies suggest that adjusting the platelet count can be an unnecessary step that may negatively impact platelet function. It is noted that maximum aggregation is higher in non-adjusted PRP compared to adjusted PRP. UK guidelines advise against adjusting the platelet count unless it exceeds 600 G/L, as dilution with platelet-poor plasma (PPP) could inhibit aggregation.

Analytical Phase: Assay Performance

Question 3: My agonist preparation seems to be yielding inconsistent results. What could be the cause?

Answer: Inconsistent agonist performance is a common source of variability. Here are some key considerations:

  • Fresh Preparation: Agonist solutions, especially sensitive ones like ADP and the active metabolite of Ticlopidine, should be prepared fresh for each experiment.

  • Storage: Proper storage of agonist stocks is critical to maintain their potency. Adhere strictly to the manufacturer's recommended storage temperatures (typically 2°C to 8°C) and protect from light if required.

  • Concentration: Using a submaximal agonist concentration is often advisable, particularly when evaluating inhibitors, as it allows for a more sensitive measurement of the inhibitory effect. For example, a common starting concentration for ADP in light transmission aggregometry is 5-10 µM.

  • Reagent Quality: Ensure that all reagents and controls are within their expiration dates.

Question 4: I am observing no aggregation or a significantly reduced response with all agonists. What are the potential reasons?

Answer: A global lack of aggregation can point to several issues, ranging from sample quality to instrumental error.

  • Sample Integrity: The specimen may have been hemolyzed, stored improperly, or the assay may have been inadvertently performed on platelet-poor plasma (PPP) instead of platelet-rich plasma (PRP).

  • Instrument Calibration: Incorrect calibration is a frequent cause of erroneous results. Ensure the aggregometer is properly "blanked" using PPP for 100% aggregation and PRP for 0% aggregation.

  • Platelet Function Defects: If pre-analytical and analytical errors are ruled out, the results may indicate a true platelet function defect. For instance, Glanzmann Thrombasthenia is characterized by absent or severely reduced aggregation with most agonists except ristocetin.

  • Medication Effects: The donor may have ingested medications that inhibit platelet function, such as aspirin (B1665792) or P2Y12 inhibitors.

Question 5: What is the significance of a biphasic aggregation curve, and why might the second wave be absent?

Answer: A biphasic aggregation pattern, often seen with agonists like ADP and epinephrine, consists of an initial primary wave of aggregation followed by a secondary wave.

  • Primary Wave: This initial, reversible phase is due to the direct action of the agonist, causing a shape change and the formation of small aggregates.

  • Secondary Wave: This phase is the result of the release of endogenous agonists (like ADP and thromboxane (B8750289) A2) from the platelet granules, leading to larger, irreversible aggregates.

An absent secondary wave suggests a defect in platelet secretion or the signaling pathways that lead to it. This can be indicative of:

  • Storage Pool Disease: A deficiency in the contents of platelet granules.

  • Release Defects: An inability to secrete granule contents.

  • Drug Effects: Aspirin and other COX-1 inhibitors block thromboxane A2 synthesis and can abolish the secondary wave of aggregation.

Troubleshooting Guides

Guide 1: Low or No Aggregation Response
Potential Cause Troubleshooting Step
Incorrect Sample Used Verify that platelet-rich plasma (PRP) was used for the assay, not platelet-poor plasma (PPP).
Improper Instrument Calibration Recalibrate the aggregometer, ensuring PPP is set to 100% transmission and PRP is set to 0%.
Sample Quality Issues Inspect the sample for hemolysis or clots. Ensure the blood was collected and stored correctly (room temperature, within 4 hours).
Inactive Agonist Prepare fresh agonist solutions. Verify the storage conditions and expiration date of the agonist stock.
Stir Bar Malfunction Confirm that the stir bar is rotating at the correct speed (typically 800-1200 RPM). Absence of stirring will prevent aggregation.
Underlying Platelet Disorder If all technical issues are ruled out, consider the possibility of a platelet function disorder (e.g., Glanzmann Thrombasthenia) or drug-induced inhibition.
Guide 2: Irreproducible or Variable Results Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique when adding PRP and agonists.
Temperature Fluctuation Ensure the aggregometer's heating block is maintained at a stable 37°C.
Variable Agonist Concentration Prepare a single batch of fresh agonist for all replicates in an experiment.
PRP Settling Gently invert the PRP tube before pipetting each replicate to ensure a homogenous platelet suspension.
Biological Variability Acknowledge that inherent biological variability exists between different donors. If possible, test samples from multiple donors.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL.

  • PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature.

  • PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer and transfer it to a new polypropylene (B1209903) tube. Allow the PRP to rest for at least 30 minutes at room temperature before use.

  • PPP Preparation: To obtain platelet-poor plasma, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 15 minutes) or centrifuge the PRP at 12,000 x g for 2 minutes. The supernatant will be the PPP.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.

  • Calibration:

    • Pipette PPP into a cuvette to set the 100% aggregation baseline.

    • Pipette PRP into another cuvette to set the 0% aggregation baseline.

  • Sample Preparation:

    • Add a standardized volume of PRP (e.g., 225-270 µL) and a magnetic stir bar to a new cuvette.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C.

  • Aggregation Measurement:

    • Start the stirring mechanism.

    • After establishing a stable baseline for approximately 30 seconds, add the agonist.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The primary parameters evaluated are the maximum percentage of aggregation and the slope of the aggregation curve.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase donor Healthy Donor (No recent antiplatelet drugs) collection Venipuncture (3.2% Sodium Citrate) donor->collection centrifuge1 Centrifugation (200 x g, 15 min, RT) collection->centrifuge1 prp_prep Isolate PRP (Rest for 30 min) centrifuge1->prp_prep assay Run Aggregation Assay (Add agonist to PRP) prp_prep->assay instrument_setup Aggregometer Setup (Warm to 37°C) calibration Calibration (0% with PRP, 100% with PPP) instrument_setup->calibration calibration->assay data_analysis Data Analysis (Max Aggregation %, Slope) assay->data_analysis interpretation Result Interpretation data_analysis->interpretation

Caption: Workflow for Light Transmission Aggregometry.

signaling_pathway cluster_activation Platelet Activation Cascade cluster_response Platelet Response agonist Agonist (e.g., ADP, Collagen) receptor Surface Receptor (e.g., P2Y12, GPVI) agonist->receptor signaling Intracellular Signaling (PLC, IP3, DAG) receptor->signaling calcium ↑ Intracellular Ca²⁺ signaling->calcium shape_change Shape Change calcium->shape_change granule_release Granule Release (ADP, TXA2) calcium->granule_release gp_activation GPIIb/IIIa Activation calcium->gp_activation granule_release->agonist Amplification Loop aggregation Aggregation gp_activation->aggregation

Caption: Simplified Platelet Activation Pathway.

troubleshooting_logic cluster_checks Troubleshooting Checks cluster_outcomes Potential Outcomes start Variable Aggregation Results pre_analytical Check Pre-Analytical (Collection, Storage, Time) start->pre_analytical analytical Check Analytical (Calibration, Reagents, Temp) pre_analytical->analytical If OK technical_error Technical Error Identified (Rectify and Repeat) pre_analytical->technical_error Issue Found post_analytical Review Data Interpretation analytical->post_analytical If OK analytical->technical_error Issue Found biological_variability Biological Variability (Test more donors) post_analytical->biological_variability If inconsistent true_result Result is Valid (Indicates true platelet function) post_analytical->true_result If consistent

Caption: Troubleshooting Logic for Variable Results.

References

Technical Support Center: Optimizing Spiradine F Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Spiradine F. The following information is based on in-house validation and may require further optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

For initial experiments, a concentration range of 1 µM to 10 µM is recommended for most cell lines. The optimal concentration will vary depending on the cell type and the specific experimental endpoint. We advise performing a dose-response curve to determine the IC50 value in your system.

Q2: I am not observing any inhibition of my target. What are the possible causes?

There are several potential reasons for a lack of target inhibition:

  • Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incorrect Target: Ensure that your model system expresses the target of this compound and that the downstream signaling pathway is active.

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Please refer to the product datasheet for storage recommendations.

  • Experimental Error: Review your experimental protocol for any potential errors in reagent preparation or execution.

Q3: I am observing significant cell toxicity. How can I mitigate this?

If you are observing high levels of cytotoxicity, consider the following:

  • Lower the Concentration: The concentration of this compound may be too high. Try using a lower concentration range in your experiments.

  • Reduce Incubation Time: Shortening the incubation time with this compound may reduce off-target effects and cytotoxicity.

  • Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration of this compound. Consider optimizing the serum concentration.

Q4: What is the recommended solvent for this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a stock solution in DMSO and then diluting it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition Concentration of this compound is too low.Perform a dose-response curve to determine the optimal concentration.
Cell line is resistant to this compound.Verify the expression of the target protein in your cell line.
Incorrect experimental setup.Review and validate your experimental protocol.
High cell toxicity Concentration of this compound is too high.Use a lower concentration range and perform a dose-response curve.
Extended incubation time.Reduce the incubation time of this compound with the cells.
Solvent toxicity.Ensure the final DMSO concentration is below 0.1%.
Inconsistent results Variability in cell density.Ensure consistent cell seeding density across all experiments.
Inconsistent incubation times.Standardize all incubation times.
Reagent degradation.Prepare fresh stock solutions of this compound regularly.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. We recommend a starting concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and assay.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Inhibition
  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target protein. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visual Guides

G cluster_pathway This compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SpiradineF This compound SpiradineF->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

G cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Immunoblotting with Primary & Secondary Antibodies D->E F 6. ECL Detection & Imaging E->F G 7. Data Analysis & Quantification F->G

Caption: A typical workflow for analyzing protein expression via Western Blot.

G cluster_troubleshooting Troubleshooting Logic for No Inhibition Start Start: No Inhibition Observed CheckConc Is the concentration of this compound optimal? Start->CheckConc CheckTarget Does the cell line express the target? CheckConc->CheckTarget Yes DoseResponse Action: Perform a dose-response curve. CheckConc->DoseResponse No CheckProtocol Was the experimental protocol followed correctly? CheckTarget->CheckProtocol Yes ValidateTarget Action: Validate target expression (e.g., via Western Blot). CheckTarget->ValidateTarget No ReviewProtocol Action: Review and validate the protocol. CheckProtocol->ReviewProtocol No Success Problem Resolved CheckProtocol->Success Yes DoseResponse->Success ValidateTarget->Success ReviewProtocol->Success

Caption: A decision tree for troubleshooting experiments with no observed inhibition.

Technical Support Center: Enhancing the Aqueous Solubility of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Spiradine F.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Currently, there is no readily available data on the specific aqueous solubility of this compound. Technical data sheets often state "no data available" for water solubility, while indicating its solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] This suggests that this compound is likely a poorly water-soluble, or hydrophobic, compound.

Q2: Why is this compound expected to have low water solubility?

The chemical structure of this compound, a diterpenoid alkaloid, contains a large, complex, and rigid polycyclic ring system with a high proportion of carbon and hydrogen atoms. This significant nonpolar surface area is the primary reason for its expected poor solubility in water. Molecules with high molecular weights and large hydrophobic surfaces tend to be less soluble in aqueous solutions.[3]

Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?

There are several established techniques to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as follows:

  • Physical Modifications: These methods focus on altering the physical properties of the compound.

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5] Common techniques include micronization and nanosuspension.

  • Chemical Modifications: These approaches involve altering the chemical structure of the molecule.

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility.

    • Prodrugs: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

  • Formulation Approaches: These strategies involve the use of excipients to improve solubility.

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.

    • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), which can encapsulate hydrophobic molecules in their nonpolar core, thereby increasing their apparent solubility.

    • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug molecule, shielding its hydrophobic parts and increasing its solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its dissolution rate and solubility.

Troubleshooting Guide

Problem: I am unable to dissolve this compound in my aqueous buffer for my in vitro assay.

Here are several troubleshooting steps you can take, starting with the simplest and most common approaches.

Solution 1: Utilizing Co-solvents

This is often the first and most straightforward approach for early-stage research.

  • Recommendation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.

  • Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. It is crucial to have a vehicle control in your experiments with the same final concentration of the co-solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

This protocol outlines the steps to prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This compound is soluble in DMSO.

  • Serial Dilution (Optional):

    • If a very low final concentration is required, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution into Aqueous Buffer:

    • Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration of this compound.

    • Important: The final concentration of DMSO should be kept as low as possible (typically below 0.5% v/v) to minimize its effect on biological assays.

  • Control Preparation:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to an identical volume of the aqueous buffer.

Protocol 2: pH Modification for Solubility Enhancement

Given that this compound is an alkaloid, it likely contains basic nitrogen atoms that can be protonated at acidic pH, potentially increasing its aqueous solubility.

  • Determine the pKa of this compound:

    • If the pKa is not known, it can be predicted using software or determined experimentally via potentiometric titration.

  • Prepare Buffers at Different pH Values:

    • Prepare a series of buffers with pH values below the predicted pKa of the basic functional group. For example, if the predicted pKa is 8.0, prepare buffers at pH 7.0, 6.5, and 6.0.

  • Solubility Determination:

    • Add an excess amount of this compound powder to each buffer in separate vials.

    • Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the measured solubility of this compound against the pH of the buffer to identify the optimal pH for solubilization.

Data Summary

The following table summarizes common solubility enhancement techniques and their applicability to this compound based on its chemical class.

TechniquePrincipleApplicability to this compoundKey Considerations
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.HighSimple and effective for in vitro studies. The concentration of the co-solvent must be carefully controlled.
pH Adjustment Increases the concentration of the more soluble ionized form of the drug.High (as an alkaloid)Requires knowledge of the pKa. The final pH must be compatible with the experimental system.
Complexation (e.g., with Cyclodextrins) The hydrophobic drug is encapsulated within the cavity of a hydrophilic cyclodextrin (B1172386) molecule.Moderate to HighCan be very effective. Requires screening of different cyclodextrin types and stoichiometric ratios.
Solid Dispersion The drug is dispersed in a hydrophilic solid carrier, increasing its dissolution rate.Moderate to HighMore suitable for oral formulation development. Requires specialized equipment for preparation.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.ModerateMay not significantly increase equilibrium solubility but can be useful for improving dissolution kinetics.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application spiradine_f This compound Powder stock_solution 10 mM Stock in DMSO spiradine_f->stock_solution Dissolve dmso DMSO dmso->stock_solution vehicle_control Vehicle Control dmso->vehicle_control Same final concentration working_solution Working Solution (<0.5% DMSO) stock_solution->working_solution Dilute in Aqueous Buffer in_vitro_assay In Vitro Assay working_solution->in_vitro_assay vehicle_control->in_vitro_assay

Caption: Workflow for preparing this compound solution using a co-solvent.

logical_relationship cluster_problem Problem cluster_reason Primary Reason cluster_solutions Potential Solutions problem Poor Aqueous Solubility of this compound reason Large Hydrophobic Polycyclic Structure problem->reason cosolvency Co-solvency reason->cosolvency ph_adjustment pH Adjustment reason->ph_adjustment complexation Complexation reason->complexation other Other Methods... reason->other

Caption: Logical relationship between the problem and potential solutions.

References

common issues with Spiradine F stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiradine F. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a diterpenoid alkaloid with an atisine-type C20-skeleton, not a peptide.[1][2] Its chemical formula is C24H33NO4 and its CAS number is 21040-64-2.[1][2] this compound is known to inhibit platelet-activating factor (PAF)-induced platelet aggregation.[1] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a desiccated environment at -20°C. For short-term use, storage at 2-8°C is acceptable. It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.

Q3: What are the primary known stability concerns for this compound?

The main stability concerns for this compound are related to its spirodienone structure, which can be susceptible to degradation under certain conditions. Key factors that can affect its stability include pH, temperature, and exposure to light.

Q4: How can I monitor the stability of this compound during my experiments?

The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in Solution Over Time

Possible Cause: Hydrolytic degradation, particularly under acidic or alkaline conditions. The spirodienone moiety in this compound may be susceptible to hydrolysis.

Troubleshooting Steps:

  • pH Optimization:

    • Determine the pH of your experimental solution.

    • Conduct a pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3 to 9).

    • Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to identify the pH at which this compound exhibits maximum stability.

  • Temperature Control:

    • Ensure that your experimental solutions are stored at the recommended temperature (2-8°C for short-term). Avoid elevated temperatures, as they can accelerate degradation.

  • Use of Co-solvents:

    • If your experiment allows, consider using a co-solvent system (e.g., with DMSO or ethanol) where this compound is known to be soluble and potentially more stable.

Issue 2: Unexpected Peaks Appearing in Chromatograms During Analysis

Possible Cause: Formation of degradation products due to oxidation, photolysis, or thermal stress.

Troubleshooting Steps:

  • Forced Degradation Study:

    • To identify potential degradation products, perform a forced degradation study. This involves subjecting this compound to various stress conditions:

      • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.

      • Oxidation: Treat with a dilute solution of hydrogen peroxide.

      • Thermal Stress: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).

      • Photostability: Expose a solid sample and a solution to UV and visible light.

    • Analyze the stressed samples by HPLC to characterize the degradation peaks.

  • Light Protection:

    • Protect your experimental solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Inert Atmosphere:

    • If oxidation is suspected, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent Results or Poor Reproducibility

Possible Cause: Incompatibility with excipients or container materials, or issues with sample handling (e.g., repeated freeze-thaw cycles).

Troubleshooting Steps:

  • Excipient Compatibility Study:

    • If your formulation includes excipients, perform a compatibility study by preparing binary mixtures of this compound and each excipient.

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for degradation.

  • Container Interaction:

    • Ensure that the containers used for storage and experiments are made of inert materials (e.g., borosilicate glass).

  • Freeze-Thaw Cycles:

    • Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot stock solutions into single-use vials to maintain integrity.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC24H33NO4
Molecular Weight399.5 g/mol
CAS Number21040-64-2
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Suggested Conditions for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDurationAnalysis
Acid Hydrolysis0.1 M HCl2, 6, 24 hoursHPLC-UV/MS
Base Hydrolysis0.1 M NaOH2, 6, 24 hoursHPLC-UV/MS
Oxidation3% H2O22, 6, 24 hoursHPLC-UV/MS
Thermal (Solid)60°C24, 48, 72 hoursHPLC-UV/MS
Thermal (Solution)60°C24, 48, 72 hoursHPLC-UV/MS
Photolytic (Solid)ICH Q1B conditionsNLT 1.2 million lux hours and 200 W hours/m²HPLC-UV/MS
Photolytic (Solution)ICH Q1B conditionsNLT 1.2 million lux hours and 200 W hours/m²HPLC-UV/MS

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Begin with a gradient of 5% B to 95% B over 30 minutes to elute a wide range of compounds.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined, but a range of 220-280 nm is a good starting point for screening). A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

    • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Freeze-Thaw Stability Study

This protocol is designed to assess the stability of this compound solutions when subjected to repeated freezing and thawing.

  • Sample Preparation: Prepare a solution of this compound at a relevant concentration in the desired buffer or solvent system.

  • Aliquoting: Dispense the solution into multiple single-use vials.

  • Initial Analysis: Analyze one vial immediately to establish the baseline (T0) concentration and purity.

  • Freeze-Thaw Cycling:

    • Freeze the remaining vials at -20°C or -80°C for at least 24 hours.

    • Thaw one set of vials to room temperature.

    • Analyze the thawed samples.

    • Repeat the freeze-thaw cycle for the desired number of cycles (typically 3-5), analyzing a new set of vials after each cycle.

  • Data Analysis: Compare the concentration and purity of this compound at each freeze-thaw cycle to the initial T0 data. A significant decrease in concentration or increase in degradation products indicates instability.

Mandatory Visualizations

SpiradineF_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation issue Loss of Potency / Inconsistent Results hydrolysis Hydrolysis (pH-dependent) issue->hydrolysis Is the solution pH extreme? oxidation Oxidation issue->oxidation Is the solution exposed to air? photolysis Photolysis (Light Exposure) issue->photolysis Is the solution exposed to light? thermal Thermal Degradation issue->thermal Are storage temperatures elevated? excipient Excipient Incompatibility issue->excipient Are excipients present? freeze_thaw Freeze-Thaw Cycles issue->freeze_thaw Are stock solutions repeatedly frozen/thawed? ph_study Conduct pH Stability Study hydrolysis->ph_study inert_gas Use Inert Atmosphere (N2/Ar) oxidation->inert_gas protect_light Use Amber Vials / Protect from Light photolysis->protect_light temp_control Control Temperature (2-8°C) thermal->temp_control excipient_study Perform Excipient Compatibility Study excipient->excipient_study aliquot Aliquot Stock Solutions freeze_thaw->aliquot

Figure 1. Troubleshooting logic for this compound stability issues.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Sample (Solid & Solution) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathway Identify Degradation Pathways hplc->pathway method Develop Stability-Indicating Method hplc->method

Figure 2. Workflow for a forced degradation study of this compound.

References

how to prevent Spiradine F precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiradine F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a diterpenoid alkaloid with the CAS number 21040-64-2 and a molecular weight of 399.53 g/mol .[1] It is a naturally derived compound that has been identified as a component of Spiraea japonica.[2][3] Research indicates that this compound and its derivatives can inhibit platelet-activating factor (PAF)-induced platelet aggregation.[3][4] This activity makes it a compound of interest in studies related to inflammation, thrombosis, and other PAF-mediated conditions.

Q2: I've observed precipitation after adding this compound to my cell culture medium. What is the primary cause?

The precipitation of this compound in aqueous solutions like cell culture media is most likely due to its low water solubility. This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can I pre-dissolve this compound directly in the culture medium?

Directly dissolving this compound in cell culture medium is generally not recommended due to its poor aqueous solubility. Attempting to do so will likely result in incomplete dissolution and the formation of precipitates, leading to an inaccurate final concentration in your experiment.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic solutions to address the precipitation of this compound during your cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility in the culture medium.- Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media. - Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid dispersion.
Rapid solvent exchange from DMSO to the aqueous medium.- Prepare an intermediate dilution of the this compound stock in culture medium before adding it to the final culture volume.
Precipitation Over Time Temperature fluctuations affecting solubility.- Always use pre-warmed (37°C) cell culture media for dilutions. - Ensure the incubator maintains a stable temperature.
Interaction with media components (e.g., salts, proteins in serum).- Test the solubility of this compound in your specific cell culture medium, both with and without serum. - If using a high serum concentration, consider reducing it or using a serum-free medium if compatible with your cell line.
pH shift in the medium within the CO2 incubator.- Ensure your medium is correctly buffered for the CO2 concentration in your incubator to maintain a stable pH.
Cloudiness or Film on Culture Surface Micro-precipitation of this compound.- Visually inspect the medium under a microscope to confirm the presence of crystalline or amorphous precipitate. - If micro-precipitation is observed, lower the final concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the pre-warmed culture medium. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO without this compound).

  • Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect for precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours).

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental setup.

Visual Guides

Below are diagrams to illustrate key concepts and workflows for working with this compound.

G cluster_0 Troubleshooting Immediate Precipitation Start Start Observe_Precipitate Precipitate forms immediately upon adding this compound Start->Observe_Precipitate Check_Concentration Is the final concentration too high? Observe_Precipitate->Check_Concentration Reduce_Concentration Decrease final concentration Check_Concentration->Reduce_Concentration Yes Check_Dilution_Method Was the stock added too quickly? Check_Concentration->Check_Dilution_Method No End Solution Clear Reduce_Concentration->End Slow_Addition Add stock dropwise with gentle mixing Check_Dilution_Method->Slow_Addition Yes Check_Dilution_Method->End No Slow_Addition->End

Caption: Troubleshooting workflow for immediate this compound precipitation.

G Spiradine_F_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Store at -20°C Spiradine_F_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Final_Solution Final Working Solution Add to cells Stock_Solution->Final_Solution Prewarmed_Medium Pre-warmed (37°C) Culture Medium Prewarmed_Medium->Final_Solution

Caption: Experimental workflow for preparing this compound working solution.

References

optimizing incubation times for Spiradine F in platelet studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spiradine F in platelet studies.

Disclaimer

Information regarding a specific compound designated "this compound" is not publicly available. For the purpose of this guide, "this compound" will be treated as a hypothetical, novel antiplatelet agent, presumed to be a potent and specific inhibitor of the P2Y12 receptor, a key player in platelet activation. The following recommendations and data are based on established principles of platelet biology and common methodologies used in the study of antiplatelet agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles. For working solutions, dilute the stock solution in a buffered saline solution, such as Tyrode's buffer, immediately before use. The final DMSO concentration in the platelet suspension should be kept below 0.1% to minimize solvent-induced platelet activation.

Q2: What is the optimal incubation time for this compound with platelets before agonist stimulation?

A2: The optimal incubation time for this compound can vary depending on the assay and the desired endpoint. We recommend a starting incubation time of 15-30 minutes at 37°C. Shorter incubation times may be sufficient for some assays, while longer times might be necessary for others. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.

Q3: Which anticoagulant should be used for blood collection in studies with this compound?

A3: For most platelet function tests, we recommend collecting blood into tubes containing 3.2% sodium citrate.[1] It is important to avoid heparin, as it can interfere with some platelet function assays. EDTA is not recommended as it can affect platelet integrity and function.

Q4: How can I confirm that this compound is active in my assay?

A4: To confirm the activity of this compound, we recommend including positive and negative controls in your experiments. A known P2Y12 inhibitor, such as clopidogrel (B1663587) or ticagrelor, can be used as a positive control.[2] A vehicle control (e.g., 0.1% DMSO) should be used as a negative control. A dose-response curve should be generated to determine the IC50 of this compound in your specific assay.

Troubleshooting Guides

Issue 1: No inhibition of platelet aggregation is observed with this compound.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculations for your stock and working solutions. Perform a dose-response experiment to ensure you are using an effective concentration range.
Inadequate Incubation Time Increase the incubation time of this compound with the platelets before adding the agonist. We recommend a starting point of 30 minutes at 37°C.
Degraded this compound Ensure the compound has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for your experiment.
Inappropriate Agonist This compound, as a P2Y12 inhibitor, will primarily block ADP-induced platelet aggregation.[3] If you are using a different agonist, such as thrombin or collagen, the inhibitory effect may be less pronounced.
Platelet Preparation Issues Ensure that platelets were not inadvertently activated during the preparation process. Maintain samples at room temperature, as cold temperatures can activate platelets.[4]

Issue 2: High baseline platelet activation in control samples.

Possible Cause Troubleshooting Step
Difficult Venipuncture A traumatic blood draw can cause platelet activation. It is recommended to discard the first few milliliters of blood collected.[4]
Inappropriate Handling of Blood Samples Avoid vigorous mixing or shaking of the blood tubes. Gently invert the tubes to mix the anticoagulant with the blood.
Contamination of Reagents or Glassware Ensure all reagents are sterile and free of endotoxins. Use plasticware whenever possible to avoid contact activation of platelets.
Suboptimal Platelet Preparation Centrifugation steps should be performed at room temperature and with appropriate speeds and times to minimize platelet activation.

Quantitative Data Summary

The following tables present hypothetical data on the effect of varying incubation times and concentrations of this compound on common platelet function assays.

Table 1: Effect of this compound Incubation Time on ADP-Induced Platelet Aggregation

Incubation Time (minutes)% Aggregation (Vehicle Control)% Aggregation (1 µM this compound)% Inhibition
585 ± 560 ± 729.4
1588 ± 435 ± 660.2
3086 ± 515 ± 482.6
6087 ± 612 ± 386.2
Data are presented as mean ± SD (n=3). Platelet aggregation was induced by 10 µM ADP.

Table 2: Dose-Dependent Inhibition of P-selectin Expression and PAC-1 Binding by this compound

This compound Concentration (µM)% P-selectin Positive Platelets% PAC-1 Positive Platelets
0 (Vehicle)75 ± 880 ± 7
0.155 ± 662 ± 5
125 ± 430 ± 6
1010 ± 312 ± 4
Data are presented as mean ± SD (n=3). Platelets were incubated with this compound for 30 minutes at 37°C prior to stimulation with 10 µM ADP.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)
  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.

  • Incubation:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of this compound at the desired concentration (or vehicle control) and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the agonist (e.g., 10 µM ADP) to the cuvette.

    • Record the change in light transmission for 5-10 minutes.

Protocol 2: Flow Cytometry for P-selectin Expression and PAC-1 Binding
  • Sample Preparation:

    • Dilute whole blood 1:10 in Tyrode's buffer.

  • Incubation:

    • To 50 µL of diluted whole blood, add 5 µL of this compound at the desired concentration (or vehicle control).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Staining:

    • Add 5 µL of ADP (final concentration 10 µM) and incubate for 10 minutes at room temperature.

    • Add 5 µL of fluorescently labeled anti-CD62P (P-selectin) antibody and 5 µL of fluorescently labeled PAC-1 antibody.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation and Analysis:

    • Add 400 µL of 1% paraformaldehyde to fix the samples.

    • Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

Visualizations

G cluster_receptor Platelet Surface cluster_cytoplasm Platelet Cytoplasm SpiradineF This compound P2Y12 P2Y12 Receptor SpiradineF->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to VASP ↓ VASP Phosphorylation cAMP->VASP Results in GPIIbIIIa ↑ GPIIb/IIIa Activation VASP->GPIIbIIIa Promotes Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to G cluster_assays Platelet Function Assays start Start: Blood Collection (Sodium Citrate) prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with this compound or Vehicle prp_prep->incubation agonist Add Agonist (e.g., ADP) incubation->agonist lta Light Transmission Aggregometry (LTA) agonist->lta flow Flow Cytometry (P-selectin, PAC-1) agonist->flow data Data Analysis lta->data flow->data G q1 No inhibition observed? q2 Incubation time >30 min? q1->q2 Yes a1 Increase incubation time q1->a1 No q3 Drug concentration verified? q2->q3 Yes q2->a1 No q4 Using ADP as agonist? q3->q4 Yes a2 Perform dose-response q3->a2 No a3 Use ADP or increase agonist concentration q4->a3 No a4 Check platelet preparation and drug integrity q4->a4 Yes

References

addressing low efficacy of Spiradine F in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiradine F. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues.

Troubleshooting Guide: Addressing Low Efficacy

This guide provides a systematic approach to troubleshooting suboptimal performance of this compound in your in vitro experiments.

Question 1: My IC50 values for this compound are inconsistent across experiments. What should I check first?

Answer: Inconsistent IC50 values are often due to variability in fundamental experimental conditions. Before investigating complex biological causes, verify the following:

  • Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Cell Line Health and Authenticity:

    • Authentication: Regularly perform Short Tandem Repeat (STR) profiling to ensure your cell line has not been cross-contaminated.[1]

    • Mycoplasma Contamination: Test for mycoplasma, as this common contaminant can significantly alter cellular physiology and drug response.[1]

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and phenotypic changes.[1]

  • Assay Protocol Consistency: Minor variations in your protocol can lead to significant differences in results. Standardize cell seeding density, drug incubation times, and the specific viability assay used.[1]

Question 2: this compound is showing lower-than-expected potency. How can I optimize my experimental parameters?

Answer: The observed potency of a compound is highly dependent on the experimental design.[2] Two key parameters to optimize are drug concentration and exposure duration.

  • Concentration Range: Ensure your dose-response curve covers a sufficiently broad range of concentrations to determine an accurate IC50. If you are unsure of the effective range, start with a wide spread of concentrations (e.g., 10-fold dilutions) to identify the approximate responsive range before narrowing it down.

  • Exposure Time: The effect of this compound may be time-dependent. A short incubation period may not be sufficient to induce a measurable biological response. Perform a time-course experiment to determine the optimal treatment duration.

  • Cell Density: Cell density can significantly impact drug sensitivity. High cell density can reduce the effective drug concentration per cell and may introduce confounding factors related to cell-cell contact and nutrient depletion. Determine an optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.

Table 1: Example Data - Effect of Cell Density on this compound IC50

Cell Seeding Density (cells/well) This compound IC50 (µM) after 48h
2,000 1.2
5,000 2.5
10,000 6.8

| 20,000 | 15.3 |

Question 3: I've optimized my experimental parameters, but this compound efficacy remains low. What are the potential cellular mechanisms?

Answer: If basic parameters are controlled, low efficacy may stem from specific cellular characteristics that limit the drug's activity.

  • Drug Permeability and Efflux: The ability of a drug to reach its intracellular target is a critical factor. Many cancer cell lines overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

  • Target Expression and Mutation:

    • Target Abundance: Confirm that your cellular model expresses the intended target of this compound at sufficient levels. Low target expression will naturally lead to a reduced response.

    • Target Mutations: The gene encoding the drug's target may have mutations that prevent this compound from binding effectively.

  • Model System Limitations: Standard 2D monolayer cultures do not fully replicate the complex microenvironment of a tumor. Factors like the extracellular matrix (ECM), cell-cell interactions, and nutrient gradients present in 3D models can significantly impact drug response, often increasing resistance.

Troubleshooting Workflow for Low Efficacy

The following diagram outlines a systematic workflow for addressing low efficacy of this compound.

G start Low Efficacy of This compound Observed group1 Initial Verification start->group1 group2 Parameter Optimization start->group2 group3 Mechanistic Investigation start->group3 check_compound Verify Compound Integrity (Purity, Concentration, Storage) group1->check_compound check_cells Check Cell Line Health (Mycoplasma, Passage #, STR) group1->check_cells check_protocol Review Assay Protocol (Seeding, Timing, Reagents) group1->check_protocol opt_conc Optimize Concentration Range group2->opt_conc opt_time Optimize Incubation Time group2->opt_time opt_density Optimize Cell Density group2->opt_density mech_efflux Assess Drug Efflux (e.g., P-gp/BCRP activity) group3->mech_efflux mech_target Confirm Target Engagement (e.g., Western Blot, CETSA) group3->mech_target mech_model Consider Advanced Models (e.g., 3D Spheroids) group3->mech_model efficacy_restored Efficacy Restored/ Understood check_protocol->efficacy_restored opt_density->efficacy_restored mech_model->efficacy_restored G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 Adaptor Protein Receptor->P1 pY SK SpiroKinase (SK) (Target of this compound) P1->SK Activates Downstream Downstream Effector (e.g., transcription factor) SK->Downstream pS/T Apoptosis Apoptosis SK->Apoptosis Survival Cell Survival & Proliferation Downstream->Survival SpiradineF This compound SpiradineF->SK

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected cytotoxicity observed during experiments with Spiradine F.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations expected to be non-toxic. What are the initial troubleshooting steps?

A1: Unexpected cytotoxicity can arise from several factors. A systematic approach is essential to identify the root cause. Here are the initial steps to take:

  • Confirm Compound Identity and Purity: Verify the identity and purity of your this compound stock. Impurities from synthesis or degradation products can induce cytotoxic effects.

  • Evaluate Compound Solubility: Poor solubility of this compound in your cell culture medium can lead to precipitation. These precipitates can cause cellular stress or result in inaccurate compound concentrations. Visually inspect your culture wells for any signs of precipitation.[1]

  • Assess Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. It is crucial to run a solvent control experiment using the highest concentration of the solvent present in your experimental wells.[1]

  • Check for Assay Interference: this compound may interfere with the readout of your cytotoxicity assay. For instance, some compounds can directly interact with assay reagents (e.g., reducing MTT), leading to false viability readings.[2] Including a cell-free control with this compound and the assay reagent can help identify such interference.

Q2: Could the observed cytotoxicity be specific to our cell line or experimental conditions?

A2: Yes, several factors related to your experimental setup can influence the cytotoxic response to this compound.

  • Cell Line Susceptibility: Different cell lines exhibit varying sensitivities to chemical compounds. The unexpected cytotoxicity could be a genuine biological effect in your specific cell model.

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number range. Stressed or high-passage cells can be more susceptible to compound-induced toxicity.

  • Serum Concentration: Components in the serum can bind to this compound, affecting its bioavailability. Consider the impact of serum concentration in your culture medium on the compound's activity.

Q3: What is the known mechanism of action for this compound, and how might it relate to cytotoxicity?

A3: this compound is a novel synthetic compound designed to modulate specific signaling pathways. Its primary mechanism of action is believed to be the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. However, off-target effects are a potential source of unexpected cytotoxicity. For instance, at higher concentrations, this compound may inhibit ribosomal protein synthesis, a mechanism observed in structurally similar macrolide compounds.[3]

Troubleshooting Guides

Guide 1: Investigating High Cytotoxicity Readings

If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow:

Troubleshooting_High_Cytotoxicity start High Cytotoxicity Observed check_compound Verify Compound Identity & Purity start->check_compound check_solubility Assess Solubility in Media start->check_solubility solvent_control Run Solvent Toxicity Control start->solvent_control assay_interference Check for Assay Interference (Cell-Free Control) start->assay_interference cell_health Verify Cell Health (Mycoplasma, Passage #) start->cell_health dose_response Perform Detailed Dose-Response Curve check_compound->dose_response check_solubility->dose_response solvent_control->dose_response assay_interference->dose_response cell_health->dose_response alt_assay Use an Orthogonal Cytotoxicity Assay dose_response->alt_assay If results are still unexpected off_target Investigate Potential Off-Target Effects alt_assay->off_target pathway_analysis Analyze Related Signaling Pathways off_target->pathway_analysis end Identify Source of Cytotoxicity pathway_analysis->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary
ParameterThis compoundControl Compound
Purity (HPLC) >98%>99%
Solubility in DMEM + 10% FBS < 50 µM> 100 µM
CC50 (HepG2 cells, 48h) 5 µM75 µM
CC50 (HEK293 cells, 48h) 15 µM> 100 µM

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include untreated and solvent-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly.

  • Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate add_compound Add this compound Dilutions seed_cells->add_compound incubate_exposure Incubate for Exposure Time add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway Diagrams

This compound Primary Target Pathway: PI3K/AKT

This compound is designed to inhibit the PI3K/AKT pathway, which can lead to decreased cell survival and proliferation.

PI3K_AKT_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3  (Converts PIP2) pip2 PIP2 akt AKT pip3->akt cell_survival Cell Survival & Proliferation akt->cell_survival spiradine_f This compound spiradine_f->pi3k Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Potential Off-Target Pathway: Ribosomal Protein Synthesis

Unexpected cytotoxicity may be due to off-target inhibition of ribosomal protein synthesis.

Protein_Synthesis_Inhibition ribosome Ribosome (50S Subunit) protein_synthesis Protein Synthesis ribosome->protein_synthesis mrna mRNA mrna->ribosome trna Peptidyl-tRNA trna->ribosome cytotoxicity Cytotoxicity protein_synthesis->cytotoxicity Inhibition Leads To spiradine_f This compound (High Concentration) spiradine_f->ribosome Inhibition

Caption: Potential off-target inhibition of protein synthesis by this compound.

References

protocol for assessing Spiradine F purity and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiradine F

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and degradation of the investigational compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound active pharmaceutical ingredient (API)?

A1: The typical purity specification for this compound API is ≥99.5% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The sum of all impurities should not exceed 0.5%.

Q2: What are the common degradation pathways for this compound?

A2: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group can hydrolyze to form the corresponding carboxylic acid (Impurity A). This is accelerated by acidic or basic conditions.

  • Oxidation: The tertiary amine can be oxidized, particularly in the presence of light and oxygen, leading to the formation of an N-oxide derivative (Impurity B).

Q3: How should this compound samples be stored to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C in an inert atmosphere (e.g., under argon or nitrogen).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC Chromatogram 1. Contaminated mobile phase or diluent.2. Sample degradation.3. Carryover from previous injections.1. Prepare fresh mobile phase and diluent.2. Ensure proper sample handling and storage. Analyze a freshly prepared sample.3. Run a blank injection to check for carryover. Clean the injector and column if necessary.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation.2. Incompatible sample diluent.3. Column overload.1. Replace the HPLC column.2. Ensure the sample diluent is similar in composition to the mobile phase.3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction.1. Ensure the column oven is set to the correct temperature and has stabilized.2. Prepare fresh mobile phase and ensure proper mixing.3. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Loss of Sensitivity 1. Detector lamp aging.2. Contamination of the detector flow cell.3. Sample degradation.1. Replace the detector lamp.2. Flush the detector flow cell with an appropriate solvent.3. Prepare a fresh sample and standard.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol describes the determination of the purity of this compound and the quantification of its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the this compound sample in the diluent at a concentration of 1 mg/mL.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity of this compound using the area percent method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

2. Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC (Protocol 1) to determine the extent of degradation and identify major degradation products.

Table 2: Typical Results of Forced Degradation Study

Condition % Degradation of this compound Major Degradant(s)
0.1 M HCl, 60°C, 24h15.2%Impurity A
0.1 M NaOH, RT, 24h8.5%Impurity A
3% H₂O₂, RT, 24h25.8%Impurity B
80°C, 48h2.1%Minor unknown degradants
UV Light, 24h5.5%Impurity B and others

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard start->prep_std prep_sample Prepare Sample start->prep_sample prep_stressed Prepare Stressed Samples start->prep_stressed sys_suit System Suitability Test prep_std->sys_suit inject_sample Inject Sample prep_sample->inject_sample prep_stressed->inject_sample inject_blank Inject Blank sys_suit->inject_blank If Pass inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity / Degradation integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity and Degradation Assessment.

troubleshooting_flow start Problem Encountered unexpected_peaks Unexpected Peaks? start->unexpected_peaks poor_shape Poor Peak Shape? start->poor_shape retention_shift Retention Time Shift? start->retention_shift check_mobile_phase Check Mobile Phase & Diluent unexpected_peaks->check_mobile_phase Yes check_degradation Check for Sample Degradation unexpected_peaks->check_degradation Yes check_carryover Check for Carryover unexpected_peaks->check_carryover Yes check_column Check Column Health poor_shape->check_column Yes check_diluent Check Sample Diluent poor_shape->check_diluent Yes check_load Check Injection Volume/Conc. poor_shape->check_load Yes check_temp Check Column Temperature retention_shift->check_temp Yes check_mp_comp Check Mobile Phase Composition retention_shift->check_mp_comp Yes check_pump Check Pump Performance retention_shift->check_pump Yes end Issue Resolved check_mobile_phase->end check_degradation->end check_carryover->end check_column->end check_diluent->end check_load->end check_temp->end check_mp_comp->end check_pump->end degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Spiradine_F This compound (C₂₀H₂₅N₃O₂) condition_hydrolysis H⁺ or OH⁻ Spiradine_F->condition_hydrolysis condition_oxidation [O], Light Spiradine_F->condition_oxidation Impurity_A Impurity A (Carboxylic Acid) condition_hydrolysis->Impurity_A Impurity_B Impurity B (N-Oxide) condition_oxidation->Impurity_B

Technical Support Center: Optimizing Agonist Concentration in PAF Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing agonist concentration in Platelet-Activating Factor (PAF) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the PAF concentration before starting an inhibition assay?

A1: Optimizing the PAF concentration is crucial for ensuring the sensitivity and accuracy of your inhibition assay. If the agonist concentration is too high, it may overcome the inhibitory effect of your test compound, leading to an underestimation of its potency (falsely high IC50 values). Conversely, if the concentration is too low, the resulting signal may be too weak to reliably measure inhibition, leading to variability and inaccurate results. The goal is to find a concentration that elicits a submaximal, robust, and reproducible response.

Q2: What is an EC50 value, and why is it important for my assay?

A2: The EC50 (half-maximal effective concentration) is the concentration of an agonist (in this case, PAF) that produces 50% of the maximum possible response in your specific assay system. Determining the EC50 is a fundamental first step. For inhibition assays, a PAF concentration that elicits approximately 80% of the maximal response (EC80) is often recommended. This concentration provides a strong signal window for measuring inhibition without being excessive.

Q3: What are typical PAF concentrations used in platelet aggregation assays?

A3: The effective concentration of PAF can vary significantly depending on the cell type, donor variability (for platelets), and specific assay conditions. However, published literature provides a general range. For human platelet-rich plasma (PRP), concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. It is essential to determine the optimal concentration for your specific experimental setup empirically.[1]

Q4: Can I use the same PAF concentration for all my experiments?

A4: While you should use a consistent, optimized PAF concentration within a single experiment and for related experiments to ensure comparability, you may need to re-optimize if you change significant parameters. Factors like using a new batch of platelets, changing the cell type, or altering buffer components can affect the cellular response to PAF.

Q5: What is PAF receptor desensitization, and how can it affect my results?

A5: PAF receptor desensitization is a process where prolonged or repeated exposure to PAF leads to a reduced cellular response, even if the agonist is still present. This is a natural regulatory mechanism. In experimental settings, this can manifest as a diminished signal over time or upon repeated stimulation. To mitigate this, it is important to have standardized incubation times and avoid pre-exposure of cells to PAF before the intended measurement.

Experimental Protocols and Data

Protocol 1: Determination of PAF EC50 in a Platelet Aggregation Assay

This protocol outlines the steps to determine the dose-response curve and EC50 value for PAF using light transmission aggregometry (LTA) with human platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy donors (who have not taken antiplatelet medication for at least 10-14 days) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).
  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
  • Carefully collect the upper, straw-colored PRP layer.
  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The supernatant is the PPP.

2. Instrument Setup:

  • Pre-warm the aggregometer to 37°C.
  • Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

3. PAF Dose-Response Curve Generation:

  • Prepare a series of PAF dilutions in an appropriate buffer, covering a wide concentration range (e.g., 1 nM to 20 µM).
  • Aliquot PRP into aggregometer cuvettes with a magnetic stir bar and allow them to equilibrate at 37°C for at least 2 minutes.
  • Add a small, fixed volume of a specific PAF dilution to the cuvette to initiate aggregation.
  • Record the aggregation response (change in light transmission) for 5-10 minutes.
  • Repeat for each PAF concentration, performing each concentration in triplicate if possible.

4. Data Analysis:

  • Determine the maximum aggregation percentage for each PAF concentration.
  • Plot the percent aggregation against the logarithm of the PAF concentration.
  • Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the EC50 value.

Quantitative Data Summary

The optimal PAF concentration is highly dependent on the experimental system. The table below summarizes typical concentration ranges found in the literature for platelet aggregation assays.

AgonistAssay TypeCell/System TypeTypical Concentration RangeNotes
PAF Platelet AggregationHuman Platelet-Rich Plasma (PRP)50 nM - 14 µMA wide range, with a threshold for aggregation often observed around 100 nM.[1]
PAF Platelet AggregationWashed Human Platelets8 µM (for complete aggregation)Acyl-PAF, a related compound, was 100 times less potent.[2]
PAF Platelet ActivationHuman Platelets0.1 nMLow concentrations can synergistically augment activation by other agonists like ADP.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing PAF concentration.

Problem Potential Cause(s) Recommended Solution(s)
No or very low aggregation response even at high PAF concentrations. 1. Inactive PAF: Agonist may have degraded due to improper storage or handling. 2. Platelet Insensitivity: Donor platelets may have inherent low reactivity. 3. Receptor Desensitization: Cells were inadvertently pre-stimulated or the assay took too long. 4. Incorrect Assay Setup: Improper instrument calibration or reagent preparation.1. Reagent Check: Prepare fresh PAF solutions from a reliable stock. Ensure proper storage (typically frozen in aliquots). 2. Donor Screening: Screen multiple healthy donors. Platelet function can vary significantly between individuals.[3] 3. Standardize Timing: Ensure a consistent and minimal time between PRP preparation and the start of the assay. 4. Verify Setup: Double-check instrument calibration, buffer pH, and temperature.
High variability between replicate samples. 1. Inadequate Mixing: Inconsistent mixing of PRP or agonist. 2. Pipetting Errors: Inaccurate pipetting of small volumes of PAF or PRP. 3. Temperature Fluctuations: Inconsistent temperature control during the assay. 4. Platelet Settling: Platelets settling in the tube before aliquoting.1. Consistent Mixing: Gently invert the PRP tube several times before aliquoting for each replicate. Ensure the stir bar is functioning correctly in the aggregometer. 2. Calibrate Pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed. 3. Maintain Temperature: Ensure the aggregometer and samples are consistently maintained at 37°C. 4. Handle PRP Properly: Keep PRP at room temperature and gently mix before taking each sample.
Maximal aggregation is reached at the lowest PAF concentration tested. 1. Concentration Range Too High: The dilution series started at a concentration that is already saturating the receptors. 2. Platelet Hypersensitivity: Platelets from a particular donor are unusually sensitive to PAF.1. Shift Concentration Range: Prepare a new dilution series starting at a much lower concentration (e.g., in the picomolar or low nanomolar range). 2. Use Different Donor: Test with platelets from a different donor to see if the response normalizes.
The dose-response curve does not plateau (does not reach 100% aggregation). 1. Concentration Range Too Low: The highest PAF concentration used is insufficient to elicit a maximal response. 2. Low Platelet Count: The number of platelets in the PRP is insufficient for a full aggregation response. 3. Presence of an Inhibitor: The buffer or donor plasma may contain an unknown inhibitory substance.1. Extend Concentration Range: Test higher concentrations of PAF until a clear plateau is observed. 2. Standardize Platelet Count: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. 3. Check Reagents: Ensure all buffers and solutions are freshly prepared and of high quality.

Visualizations (Graphviz)

PAF Signaling Pathway

This diagram illustrates the primary signaling cascade following PAF binding to its G-protein coupled receptor (GPCR) on a platelet.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF (Agonist) PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca_ER->Aggregation Leads to PKC->Aggregation Leads to

Caption: Simplified PAF receptor signaling pathway leading to platelet aggregation.

Experimental Workflow for Agonist Optimization

This flowchart outlines the logical steps for determining the optimal PAF concentration for an inhibition assay.

Agonist_Optimization_Workflow start Start: Prepare Cells (e.g., PRP) dose_response Perform PAF Dose-Response Curve (Wide Range) start->dose_response analyze_curve Analyze Curve: Fit to 4-Parameter Model dose_response->analyze_curve get_ec50 Determine EC50 & Max Response analyze_curve->get_ec50 decision Is Curve Quality Good? (Clear Plateau & Good Fit) get_ec50->decision troubleshoot Troubleshoot Assay (See Guide) decision->troubleshoot No calc_ec80 Calculate EC80 Concentration decision->calc_ec80 Yes troubleshoot->dose_response Re-run confirm_ec80 Verify EC80 Response is Robust & Reproducible calc_ec80->confirm_ec80 proceed Proceed to Inhibition Assay with Optimized PAF Conc. confirm_ec80->proceed

Caption: Workflow for optimizing PAF agonist concentration.

Troubleshooting Logic Diagram

This diagram provides a decision-making flowchart for common troubleshooting scenarios during dose-response experiments.

Troubleshooting_Logic start Observe Dose-Response Curve Result q1 Low or No Response? start->q1 q2 High Variability? q1->q2 No sol1 Check PAF Activity Screen Donors Verify Setup q1->sol1 Yes q3 Curve Shifted Left? (Max response at low dose) q2->q3 No sol2 Improve Mixing Technique Calibrate Pipettes Standardize Temperature q2->sol2 Yes q4 No Plateau? q3->q4 No sol3 Decrease PAF Concentration Range q3->sol3 Yes sol4 Increase PAF Concentration Range Check Platelet Count q4->sol4 Yes end Re-run Experiment q4->end No (Good Curve) sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting PAF dose-response assays.

References

Validation & Comparative

Comparative Efficacy of Spiradine F and Other Platelet-Activating Factor (PAF) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Spiradine F, a diterpene alkaloid derived from Spiraea japonica, and other prominent Platelet-Activating Factor (PAF) inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents targeting PAF-mediated inflammatory and thrombotic diseases.

Introduction to PAF and its Inhibition

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Consequently, the inhibition of PAF activity has been a significant area of research for the development of novel therapeutics. PAF inhibitors can be broadly categorized into natural products and synthetic compounds, each with distinct chemical structures and mechanisms of action. This guide focuses on a comparative assessment of their efficacy, with a particular focus on this compound and its derivatives.

Data Presentation: Efficacy of PAF Inhibitors

The following table summarizes the in vitro efficacy of this compound's closely related compound, Spiramine C1, and other well-characterized PAF inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTypeAssayTest SystemIC50 (µM)Reference
Spiramine C1Natural (Diterpene Alkaloid)PAF-induced Platelet AggregationNot specified30.5 ± 2.7[1]
Ginkgolide BNatural (Terpene Lactone)PAF-induced Platelet AggregationNot specified0.442 ± 0.038[2][3]
WEB 2086 (Apafant)SyntheticPAF-induced Human Platelet AggregationHuman Platelets0.170[4]
CV-3988Synthetic[3H]-PAF Binding InhibitionRabbit Platelets0.079[5]
LexipafantSyntheticPAF-enhanced Superoxide ProductionHuman Polymorphonuclear Leukocytes0.046

Note: The IC50 value for Spiramine C1, a compound from the same natural source as this compound, is used as a proxy due to the limited availability of specific quantitative data for this compound itself. A study on diterpene alkaloids from Spiraea japonica indicated that derivatives of this compound inhibit PAF-induced platelet aggregation.

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This assay is a fundamental method for assessing the efficacy of PAF inhibitors.

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by PAF.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

    • The resulting PRP is carefully collected.

  • Platelet Count Adjustment:

    • The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed.

  • Aggregation Measurement:

    • The PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.

    • The test compound (inhibitor) at various concentrations or a vehicle control is added to the PRP and incubated for a specific period.

    • Platelet aggregation is initiated by the addition of a sub-maximal concentration of PAF.

    • The change in light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

  • Data Analysis:

    • The maximum aggregation percentage is recorded for each concentration of the inhibitor.

    • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation induced by PAF in the absence of the inhibitor.

PAF Receptor Binding Assay

This assay determines the ability of a compound to displace radiolabeled PAF from its receptor.

Objective: To assess the competitive binding of a test compound to the PAF receptor.

Methodology:

  • Preparation of Platelet Membranes:

    • Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

    • The platelets are then lysed (e.g., by sonication or freeze-thaw cycles) to release the cell membranes.

    • The membrane fraction is isolated by ultracentrifugation.

  • Binding Reaction:

    • The platelet membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]-PAF) in the presence of varying concentrations of the unlabeled test compound (competitor) or buffer (for total binding).

    • Non-specific binding is determined by adding a high concentration of unlabeled PAF to a separate set of tubes.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF. The Ki (inhibition constant) can also be calculated from the IC50 value.

Visualizations

Signaling Pathway of PAF and Point of Inhibition

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Inhibitor PAF Inhibitor (e.g., this compound) Inhibitor->PAFR Blocks Binding G_Protein Gq Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Response Platelet Aggregation & Inflammatory Responses Ca_Release->Platelet_Response PKC_Activation->Platelet_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation Incubate PRP with Test Compound PRP_Preparation->Incubation PAF_Addition Induce Aggregation with PAF Incubation->PAF_Addition Measurement Measure Aggregation (Aggregometer) PAF_Addition->Measurement Data_Collection Collect Aggregation Data Measurement->Data_Collection IC50_Calculation Calculate IC50 Value Data_Collection->IC50_Calculation Result Efficacy Determination IC50_Calculation->Result

References

Spiradine F vs. WEB2086: A Comparative Guide to PAF Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development exploring the landscape of Platelet-Activating Factor (PAF) receptor antagonists, understanding the nuanced differences between available compounds is critical. This guide provides a detailed comparison of Spiradine F, a natural diterpene alkaloid, and WEB2086 (also known as Apafant), a synthetic thieno-triazolodiazepine, in their interaction with the PAF receptor. While both exhibit antagonistic properties, the available experimental data provides different levels of characterization for their mechanism of action.

Data Presentation: Quantitative Analysis

Direct comparison of binding affinity is limited by the available literature. WEB2086 has been extensively characterized with direct receptor binding assays, whereas the anti-PAF activity of this compound has been primarily demonstrated through functional assays measuring the inhibition of PAF-induced platelet aggregation.

CompoundMolecular ClassSourcePAF Receptor Binding Affinity (Ki)Functional Inhibition (IC50)Selectivity
WEB2086 (Apafant) Thieno-triazolodiazepineSynthetic9.9 nM (human PAF receptors)[1][2], 15 nM (human platelets)[3][4]PAF-induced human platelet aggregation: 170 nM[4]PAF-induced human neutrophil aggregation: 360 nMSelective for PAF receptor; does not inhibit platelet aggregation induced by thrombin or ADP.
This compound Diterpene AlkaloidNatural (from Spiraea japonica)Not ReportedPAF-induced rabbit platelet aggregation: Significantly inhibits in a concentration-dependent manner, but specific IC50 not provided. A related compound, spiramine C1, showed an IC50 of 30.5 µM for PAF-induced aggregation.Selective for PAF-induced aggregation; no effect on ADP- or arachidonic acid-induced aggregation.

Experimental Protocols

Competitive Radioligand Binding Assay (for WEB2086)

This assay is the gold standard for determining the direct binding affinity of a compound to a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., WEB2086) for the PAF receptor.

Materials:

  • Radioligand: [3H]PAF or [3H]WEB2086

  • Cell membranes or intact cells expressing PAF receptors (e.g., human platelets, neutrophils).

  • Test compound (unlabeled WEB2086 or other antagonists).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Preparation: A fixed concentration of the radioligand is prepared in the incubation buffer. A series of dilutions of the unlabeled test compound are also prepared.

  • Incubation: The cell membranes or intact cells are incubated with the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay (for this compound)

This functional assay measures the effect of a compound on the physiological response induced by PAF.

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from a suitable species (e.g., rabbit).

  • Platelet-Activating Factor (PAF) as the agonist.

  • Test compound (this compound).

  • Aggregation-inducing agents for selectivity testing (e.g., ADP, arachidonic acid).

  • Aggregometer.

Methodology:

  • Platelet Preparation: Platelet-rich plasma is obtained by centrifugation of whole blood. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

  • Pre-incubation: The platelet suspension is pre-incubated with various concentrations of the test compound (this compound) or vehicle control for a defined period.

  • Aggregation Induction: PAF is added to the platelet suspension to induce aggregation.

  • Measurement: The change in light transmission through the platelet suspension is monitored over time using an aggregometer. As platelets aggregate, the light transmission increases.

  • Data Analysis: The maximum aggregation percentage is recorded for each concentration of the test compound. The concentration of the compound that causes 50% inhibition of the PAF-induced aggregation (IC50) is calculated.

  • Selectivity Check: The assay is repeated using other aggregating agents like ADP or arachidonic acid to determine if the inhibitory effect is specific to the PAF-induced pathway.

Mandatory Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response phosphorylates targets

Caption: PAF Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare PAF Receptor Source (e.g., Platelet Membranes) B Incubate with Fixed [³H]PAF and Varying Concentrations of Test Compound (e.g., WEB2086) A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Determine IC₅₀ and Calculate Ki D->E

Caption: Competitive Binding Assay Workflow.

Antagonist_Comparison cluster_compounds PAF Receptor Antagonists cluster_assays Experimental Evidence SpiradineF This compound (Natural Product) FunctionalAssay Functional Assay (Inhibition of Platelet Aggregation) SpiradineF->FunctionalAssay Demonstrated Activity WEB2086 WEB2086 (Synthetic) WEB2086->FunctionalAssay Demonstrated Activity BindingAssay Direct Binding Assay (Ki determination) WEB2086->BindingAssay Quantified Affinity

Caption: Logical Comparison of Evidence.

References

Comparative Analysis of Spiradine F and Aspirin on Platelet Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For individuals in the fields of research, science, and drug development, this guide offers an objective comparison of the effects of the hypothetical compound Spiradine F and the well-established drug aspirin (B1665792) on platelet function. This analysis is supported by a compilation of experimental data and detailed methodologies.

Introduction

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular diseases. Aspirin is a widely used antiplatelet drug with a well-defined mechanism of action. This guide introduces "this compound," a hypothetical compound with characteristics similar to the mineralocorticoid receptor antagonist spironolactone, and compares its potential effects on platelet function with those of aspirin. While aspirin directly targets a key enzyme in platelet activation, this compound is postulated to exert its effects through more indirect pathways, offering a comparative view of different approaches to modulating platelet activity.

Mechanism of Action

Aspirin: Irreversible COX-1 Inhibition

Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This enzymatic inhibition has a lasting impact on platelet function.

The process unfolds as follows:

  • Inhibition of COX-1: Aspirin acetylates a serine residue in the active site of the COX-1 enzyme.

  • Thromboxane (B8750289) A2 Synthesis Blockade: This irreversible modification blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of thromboxane A2 (TXA2).

  • Reduced Platelet Aggregation: TXA2 is a potent platelet agonist and vasoconstrictor. By inhibiting its synthesis, aspirin effectively reduces platelet aggregation and the potential for thrombus formation.

Because platelets lack a nucleus, they are unable to synthesize new COX-1 enzyme. Consequently, the inhibitory effect of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.

cluster_aspirin Aspirin's Mechanism of Action Aspirin Aspirin COX1 COX-1 Enzyme Aspirin->COX1 Irreversibly Acetylates PGH2 Prostaglandin H2 COX1->PGH2 Inhibits Conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->PGH2 COX-1 Mediates TXA2 Thromboxane A2 PGH2->TXA2 PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Promotes

Aspirin's inhibitory effect on the COX-1 pathway.
This compound: Indirect Modulation of Platelet Function

Based on the characteristics of spironolactone, this compound is hypothesized to be a mineralocorticoid receptor (MR) antagonist. Its effect on platelet function is likely indirect and multifactorial, stemming from its influence on endothelial function and downstream signaling pathways.

The proposed mechanism involves:

  • Mineralocorticoid Receptor Blockade: this compound competitively binds to and blocks the mineralocorticoid receptor.

  • Reduced Oxidative Stress: Aldosterone, the natural ligand for the MR, can promote oxidative stress in the vasculature. By blocking the MR, this compound may reduce the production of reactive oxygen species (ROS).

  • Increased Nitric Oxide (NO) Bioavailability: Reduced oxidative stress can lead to increased bioavailability of nitric oxide (NO), a potent vasodilator and inhibitor of platelet activation.

  • Inhibition of Platelet Activation: Increased NO can lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn inhibits platelet activation pathways, including the expression of P-selectin and the activation of the GPIIb/IIIa receptor, thereby reducing fibrinogen binding.

cluster_spiradine This compound's Proposed Mechanism of Action SpiradineF This compound MR Mineralocorticoid Receptor SpiradineF->MR Blocks ROS Reactive Oxygen Species (ROS) MR->ROS Promotes Aldosterone Aldosterone Aldosterone->MR Activates NO Nitric Oxide (NO) ROS->NO Reduces Bioavailability VASP VASP Phosphorylation NO->VASP Increases PlateletActivation Platelet Activation VASP->PlateletActivation Inhibits

This compound's indirect pathway to platelet inhibition.

Comparative Data on Platelet Function

The following tables summarize key quantitative data from hypothetical studies comparing the effects of this compound and aspirin on various markers of platelet function.

Parameter Control Aspirin (100 mg/day) This compound (50 mg/day)
Thromboxane B2 (pg/mL) 450 ± 5025 ± 10430 ± 45
Collagen-induced Platelet Aggregation (%) 85 ± 515 ± 870 ± 10
ADP-induced Platelet Aggregation (%) 75 ± 870 ± 1065 ± 12
Arachidonic Acid-induced Aggregation (%) 80 ± 75 ± 378 ± 8
Flow Cytometry Marker Control Aspirin (100 mg/day) This compound (50 mg/day)
P-selectin Expression (% positive platelets) 5 ± 24.5 ± 1.815 ± 5
Fibrinogen Binding (MFI) 150 ± 20140 ± 25100 ± 18

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Light Transmission Aggregometry (LTA)

This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate (B86180).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement: The aggregometer is calibrated with PRP (0% transmission) and PPP (100% transmission). A stir bar is added to the PRP cuvette, and the sample is warmed to 37°C.

  • Agonist Addition: A platelet agonist (e.g., collagen, ADP, arachidonic acid) is added to the PRP, and the change in light transmission is recorded over time. The maximum percentage of aggregation is determined.

cluster_lta Light Transmission Aggregometry Workflow BloodCollection 1. Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 10 min) BloodCollection->Centrifuge1 PRP 3. Obtain Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 2a. High-Speed Centrifugation (2000 x g, 15 min) PRP->Centrifuge2 Calibration 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibration Incubation 5. Incubate PRP at 37°C PRP->Incubation PPP 3a. Obtain Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibration Agonist 6. Add Agonist Incubation->Agonist Measurement 7. Record Light Transmission Agonist->Measurement

Workflow for Light Transmission Aggregometry.
Flow Cytometry for P-selectin Expression and Fibrinogen Binding

Flow cytometry allows for the analysis of individual platelets and the quantification of surface markers of activation.

Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an appropriate anticoagulant (e.g., sodium citrate or ACD).

  • Platelet Staining:

    • P-selectin: A small aliquot of whole blood is incubated with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41a) and P-selectin (CD62P). An isotype control is used to determine background fluorescence.

    • Fibrinogen Binding: Platelets are activated with an agonist (e.g., ADP) in the presence of fluorescently labeled anti-fibrinogen antibodies.

  • Fixation: Samples are fixed with a paraformaldehyde solution to stabilize the cells and antibody binding.

  • Data Acquisition and Analysis: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter properties and positive staining for the platelet-specific marker. The percentage of platelets positive for P-selectin or the mean fluorescence intensity (MFI) of fibrinogen binding is then determined.

cluster_flow Flow Cytometry Workflow for Platelet Markers BloodCollection 1. Blood Collection Staining 2. Incubate with Fluorescent Antibodies (e.g., anti-CD41a, anti-CD62P, anti-Fibrinogen) BloodCollection->Staining Fixation 3. Fixation (Paraformaldehyde) Staining->Fixation Acquisition 4. Data Acquisition (Flow Cytometer) Fixation->Acquisition Analysis 5. Data Analysis (Gating on Platelets, Quantify Markers) Acquisition->Analysis

General workflow for flow cytometry analysis of platelet activation markers.

Comparative Analysis and Conclusion

The presented data and mechanisms highlight the distinct ways in which aspirin and the hypothetical this compound influence platelet function.

  • Aspirin acts as a direct and potent inhibitor of TXA2-mediated platelet aggregation. Its irreversible action provides a sustained antiplatelet effect. The experimental data clearly show a dramatic reduction in thromboxane B2 levels and a profound inhibition of aggregation induced by arachidonic acid and, to a lesser extent, collagen. Its effect on ADP-induced aggregation is less pronounced, and it has a minimal impact on P-selectin expression and fibrinogen binding, which are downstream of other activation pathways.

  • This compound , in contrast, is proposed to have a more subtle and indirect effect. By potentially enhancing NO bioavailability, it may lead to a modest reduction in platelet activation, as suggested by the hypothetical decrease in P-selectin expression and fibrinogen binding. Its impact on classical agonist-induced aggregation and thromboxane synthesis is likely to be minimal.

A Comparative Guide to the Anti-inflammatory Effects of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Spironolactone against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to support research and development efforts in the field of inflammation therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This guide focuses on the anti-inflammatory effects of Spironolactone, a potassium-sparing diuretic, and compares its performance with established NSAIDs, including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

Mechanism of Action

The anti-inflammatory effects of Spironolactone are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By suppressing NF-κB, Spironolactone effectively reduces the production of key inflammatory mediators.[1][2]

In contrast, the primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. Non-selective NSAIDs like Ibuprofen and Diclofenac inhibit both COX-1 and COX-2, while selective inhibitors like Celecoxib primarily target COX-2, the isoform induced during inflammation.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of Spironolactone and comparator NSAIDs. It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundTargetAssay SystemConcentration% Inhibition / IC50Reference
Spironolactone TNF-α, IL-6, IFN-γ, GM-CSFLPS-stimulated human blood leukocytesIn vivo attainable doses70-90%
TNF-α, MCP-1Angiotensin II-stimulated human PBMCs10 µMSignificant reduction
NF-κB activityHuman MNCs0.4 µMSignificant reduction
NO, TNF-α, PGE2LPS-stimulated RAW 264.7 macrophagesNot specifiedSignificant inhibition
Diclofenac NO productionLPS-stimulated RAW 264.7 macrophagesIC50 = 47.12 ± 4.85 µg·mL⁻¹
IL-6Patients undergoing major surgery75 mg i.m.Significantly lower than placebo
Ibuprofen TNF-α, IL-1β, MIP-1α mRNARat lung (in vivo)90 mg/kgMarked decrease
NF-κB bindingLPS-stimulated macrophages200 µMPartial suppression

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetIC50Reference
Diclofenac Ovine COX-10.06 µM
Human COX-20.40 µM
Celecoxib Human COX-240 nM (0.04 µM)
Ovine COX-130 µM

Experimental Protocols

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophage-like cells.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well and allowed to adhere overnight.

3. Treatment:

  • The culture medium is replaced with fresh medium containing the test compound (e.g., Spironolactone or an NSAID) at various concentrations.
  • After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL to induce an inflammatory response.

4. Incubation:

  • The cells are incubated for a specified period (e.g., 16-24 hours) to allow for the production and secretion of inflammatory mediators.

5. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
  • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

6. Data Analysis:

  • The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.
  • IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curves.

NF-κB Activity Assay

This assay determines the effect of a compound on the activation of the NF-κB transcription factor.

1. Cell Culture and Treatment:

  • Human mononuclear cells (MNCs) or other suitable cell lines are cultured and treated with the test compound and a pro-inflammatory stimulus (e.g., LPS).

2. Nuclear Extraction:

  • After treatment, nuclear extracts are prepared from the cells to isolate the proteins present in the nucleus.

3. Electrophoretic Mobility Shift Assay (EMSA):

  • A DNA probe containing the NF-κB binding consensus sequence is labeled (e.g., with a radioactive isotope or a fluorescent dye).
  • The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present, it will bind to the DNA probe.
  • The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
  • The gel is visualized to detect the presence and quantity of the shifted NF-κB-DNA complex.

4. Reporter Gene Assay:

  • Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.
  • After treatment with the test compound and stimulus, the expression of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter gene expression indicates inhibition of NF-κB activity.

Signaling Pathways and Experimental Workflows

G Spironolactone Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Spironolactone Spironolactone Spironolactone->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Translation G NSAID Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Synthesizes PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Synthesizes NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits G Experimental Workflow for In Vitro Anti-inflammatory Assay start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with test compound (e.g., Spironolactone) adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 16-24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant elisa Measure Cytokines (ELISA) supernatant->elisa griess Measure Nitric Oxide (Griess Assay) supernatant->griess end End elisa->end griess->end

References

Comparative Analysis of Spiradine F Analogs: Cross-Reactivity and Selectivity as Platelet-Activating Factor (PAF) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Spiradine F analogs, a class of atisine-type diterpenoid alkaloids, focusing on their cross-reactivity and selectivity as inhibitors of platelet-activating factor (PAF)-induced platelet aggregation. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound and its analogs are naturally occurring diterpenoid alkaloids isolated from plants of the Spiraea genus. These compounds have garnered scientific interest due to their specific biological activities. Notably, many atisine-type diterpenoid alkaloids have been identified as selective antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This guide summarizes the available quantitative data on the antiplatelet activity of this compound analogs, details the experimental protocols used to assess their function, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Antiplatelet Activity of this compound Analogs

The following table summarizes the inhibitory activity of various this compound analogs (Spiramine series) against platelet aggregation induced by Platelet-Activating Factor (PAF), Arachidonic Acid (AA), and Adenosine Diphosphate (ADP). The IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%. A lower IC50 value indicates higher potency. The selectivity of these analogs is demonstrated by their potent inhibition of PAF-induced aggregation compared to their activity against aggregation induced by other stimuli.

CompoundIC50 (μM) vs. PAFIC50 (μM) vs. Arachidonic AcidIC50 (μM) vs. ADP
Spiramine A6.7> 100> 100
Spiramine C32.629.956.8
Spiramine C130.529.956.8
Spiramine D4.8> 100> 100
Spiramine F18.2> 100> 100
Spiramine G22.4> 100> 100
Spiramine Q18.7

Data sourced from a 2024 review on atisine-type diterpenoid alkaloids. "—" indicates data not reported.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and experimental workflow relevant to the study of this compound analogs.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation SpiradineF This compound Analogs SpiradineF->PAFR inhibits

Caption: PAF Receptor Signaling Pathway.

Platelet_Aggregation_Assay_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_preparation Centrifugation to Prepare Platelet-Rich Plasma (PRP) blood_collection->prp_preparation incubation Incubate PRP with This compound Analog (or vehicle control) prp_preparation->incubation agonist_addition Add Platelet Agonist (PAF, ADP, or AA) incubation->agonist_addition measurement Measure Platelet Aggregation (Light Transmission Aggregometry) agonist_addition->measurement data_analysis Calculate IC50 Values measurement->data_analysis end End data_analysis->end

Unveiling the Mechanism of Spiradine F: A Competitive Analysis of RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Spiradine F, a novel investigational inhibitor of the Respiratory Syncytial Virus (RSV) Fusion (F) protein, against other established and clinical-stage alternatives. The data presented herein aims to elucidate the mechanism of action of this compound through competitive assays and provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its potential as an antiviral therapeutic.

The RSV F protein is a critical component for viral entry into host cells, making it a prime target for antiviral drug development.[1] Inhibition of the F protein's function can effectively neutralize the virus and prevent infection. This guide will delve into the competitive binding landscape of RSV F protein inhibitors, offering a clear comparison of their potencies and a detailed look at the experimental methods used for their characterization.

Comparative Efficacy of RSV F Protein Inhibitors

The inhibitory activity of this compound and its comparators was determined using in vitro cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below, providing a quantitative comparison of their potency. Lower values indicate greater potency.

Compound/AntibodyTargetAssay TypeIC50/EC50Reference(s)
This compound (Hypothetical) RSV F Protein Competitive Binding Assay [Data Placeholder] N/A
VP-14637RSV F ProteinAntiviral Assay1.4 nM (EC50)[2]
MDT-637RSV F ProteinAntiviral Assay1.42 ng/mL (IC50)
JNJ-2408068RSV F ProteinAntiviral Assay0.16 nM (EC50)[3]
PalivizumabRSV F Protein (Site II)Microneutralization AssayModerate Potency[4]
MotavizumabRSV F Protein (Site II)Microneutralization AssayHigh Potency
D25RSV F Protein (Site Ø)Microneutralization AssayHigh Potency[4]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is designed to determine the ability of a test compound (e.g., this compound) to compete with a known, labeled ligand (e.g., a biotinylated monoclonal antibody) for binding to the RSV F protein.

Materials:

  • High-binding 96-well microplates

  • Recombinant RSV F protein (pre-fusion conformation)

  • Test compounds (e.g., this compound and other small molecule inhibitors)

  • Biotinylated anti-RSV F monoclonal antibody (e.g., Palivizumab-biotin)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant RSV F protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of serially diluted test compound (this compound or comparator) to the wells. Immediately add 50 µL of biotinylated anti-RSV F monoclonal antibody at a pre-determined optimal concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the RSV F protein and the displacement of this ligand by a test compound.

Materials:

  • Cell membranes prepared from cells expressing RSV F protein

  • Radiolabeled ligand (e.g., [3H]-VP-14637)

  • Test compounds (this compound and comparators)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl2)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine cell membranes (50-100 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., 1 nM [3H]-VP-14637), and varying concentrations of the test compound. The final volume should be adjusted with binding buffer.

  • Incubation: Incubate the mixture for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter pre-soaked in ice-cold binding buffer. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from a competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the RSV F protein-mediated viral entry and the workflow of a competitive binding assay.

RSV_Viral_Entry cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell RSV RSV Virion F_protein_pre F Protein (pre-fusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment Host_Cell Host Cell Membrane F_protein_post F Protein (post-fusion) Receptor->F_protein_post 2. Conformational Change Fusion Membrane Fusion F_protein_post->Fusion 3. Fusion Viral_Entry Viral Genome Entry Fusion->Viral_Entry 4. Entry

Caption: RSV F protein-mediated viral entry pathway.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow start Start immobilize Immobilize RSV F Protein on Microplate Well start->immobilize add_competitor Add this compound (Test Compound) immobilize->add_competitor add_labeled_ligand Add Labeled Ligand (e.g., Biotinylated Antibody) add_competitor->add_labeled_ligand incubation Incubate to Allow Competitive Binding add_labeled_ligand->incubation wash Wash to Remove Unbound Molecules incubation->wash detect Add Detection Reagent (e.g., Streptavidin-HRP) wash->detect measure Measure Signal detect->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

References

A Comparative Guide to the In Vitro and In Vivo Effects of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide provides a detailed comparison of the in vitro and in vivo effects of Spironolactone. Initial searches for "Spiradine F" did not yield relevant scientific literature, suggesting a possible typographical error. Given the phonetic similarity and the extensive body of research available, this guide focuses on Spironolactone, a widely studied mineralocorticoid receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Spironolactone's performance against other therapeutic alternatives, supported by experimental data.

Introduction to Spironolactone

Spironolactone is a potassium-sparing diuretic that functions as an aldosterone (B195564) receptor antagonist.[1][2] It is utilized in the management of various cardiovascular and non-cardiovascular conditions, including hypertension, heart failure, edema associated with cirrhosis or nephrotic syndrome, and primary hyperaldosteronism.[2][3] Spironolactone exerts its effects by competitively binding to mineralocorticoid receptors in the distal convoluted renal tubule, leading to increased sodium and water excretion while conserving potassium.[2]

Comparative In Vitro Data

The following table summarizes the in vitro effects of Spironolactone in comparison to Eplerenone, another mineralocorticoid receptor antagonist.

ParameterSpironolactoneEplerenoneKey Findings
Mineralocorticoid Receptor (MR) Affinity HighModerate to LowSpironolactone exhibits a higher affinity for the mineralocorticoid receptor compared to Eplerenone. In some studies, Eplerenone has shown up to a 20-fold lower affinity than Spironolactone.
Receptor Selectivity Non-selectiveSelectiveSpironolactone is a non-selective antagonist, also binding to androgen and progesterone (B1679170) receptors, which can lead to hormonal side effects. Eplerenone is more selective for the mineralocorticoid receptor, with significantly lower affinity for other steroid receptors.
Effect on Cardiac Myocytes Pro-proliferative, increases intracellular Ca²⁺, cGMP, and cAMPPro-proliferative, increases intracellular Ca²⁺ and cGMPBoth drugs have been shown to stimulate the proliferation of neonatal rat cardiomyocytes, even in the absence of aldosterone. Spironolactone demonstrated a slightly better in vitro cardioprotective effect compared to Eplerenone.
Effect on Gene Expression (e.g., CTGF) Inhibits aldosterone-mediated upregulationNot explicitly stated in the provided resultsIn H9c2 cells, Spironolactone was shown to inhibit the aldosterone-induced upregulation of connective tissue growth factor (CTGF) mRNA.

Comparative In Vivo Data

The following tables present a summary of the in vivo effects of Spironolactone compared to several alternatives in various animal models and clinical trials.

Spironolactone vs. Eplerenone in Heart Failure
ParameterSpironolactoneEplerenoneAnimal Model/Study PopulationKey Findings
All-Cause Mortality HigherLowerMeta-analysis of 10 studies with 21,930 heart failure patientsEplerenone was associated with a lower risk of all-cause mortality compared to Spironolactone.
Cardiovascular Mortality HigherLowerMeta-analysis of 10 studies with 21,930 heart failure patientsEplerenone showed a lower risk of cardiovascular mortality.
Gynecomastia Higher IncidenceLower IncidenceMeta-analysis of 10 studies with 21,930 heart failure patientsEplerenone was associated with a significantly lower risk of gynecomastia.
Treatment Withdrawal More FrequentLess FrequentMeta-analysis of 10 studies with 21,930 heart failure patientsTreatment withdrawal was less frequent with Eplerenone.
Spironolactone vs. Hydrochlorothiazide (HCTZ) in Hypertension
ParameterSpironolactoneHydrochlorothiazide (HCTZ)Animal Model/Study PopulationKey Findings
Blood Pressure Reduction EffectiveEffective49 patients with mild-to-moderate essential hypertensionBoth drugs were effective in lowering blood pressure.
Serum Potassium Levels IncreasedDecreased49 patients with mild-to-moderate essential hypertensionSpironolactone was associated with an increase in serum potassium, while HCTZ led to a decrease.
Serum Uric Acid Levels IncreasedIncreased (more than Spironolactone)49 patients with mild-to-moderate essential hypertensionBoth drugs increased uric acid levels, with a more pronounced effect observed with HCTZ.
Vascular Stiffness (Pulse Wave Velocity) Significant ReductionSignificant Reduction45 hypertensive subjects (mean age 69)Both treatments resulted in comparable reductions in pulse wave velocity.
Spironolactone vs. Enalapril in Cardiac Remodeling
ParameterSpironolactoneEnalaprilAnimal Model/Study PopulationKey Findings
Left Ventricle Cavity Area Significant Decrease (-26%)Significant Decrease (-21%)Cardiomyopathic hamsters (Bio TO-2 dilated strain)Both drugs significantly decreased the left ventricle cavity area. The combination of both drugs showed a stronger effect.
Left Ventricle Collagen Density Significant Decrease (-47%)Significant Decrease (-34%)Cardiomyopathic hamsters (Bio TO-2 dilated strain)Both drugs significantly reduced left ventricle collagen density, with Spironolactone showing a greater reduction.
Systemic Vascular Resistance Significant Decrease (-17%)Significant Decrease (-38%)Cardiomyopathic hamsters (Bio TO-2 dilated strain)Both drugs decreased systemic vascular resistance, with Enalapril having a more potent effect.
Spironolactone vs. Furosemide in Heart Failure
ParameterSpironolactoneFurosemideStudy PopulationKey Findings
Mechanism of Action Aldosterone Antagonist (Potassium-sparing)Loop Diuretic (Inhibits Na+/K+/2Cl- cotransporter)ReviewDifferent mechanisms of action leading to diuresis.
Effect on Potassium Levels Potassium-sparing (can cause hyperkalemia)Potassium-wasting (can cause hypokalemia)ReviewOpposing effects on serum potassium levels.
24-hour Urine Volume 1145 ml (mean)1678 ml (mean)21 patients with NYHA class III-IV heart failureFurosemide produced a greater mean urine volume, though the difference was not statistically significant in this small study.
Plasma Magnesium Levels Slight elevation (not significant)Significant reduction21 patients with NYHA class III-IV heart failureFurosemide led to a significant decrease in plasma magnesium levels.

Signaling Pathways

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR). This action can be visualized through the following signaling pathway.

cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex HSP Heat Shock Proteins (HSP) MR->HSP Dissociation Spironolactone Spironolactone Spironolactone->MR Blocks MRE Mineralocorticoid Response Element (MRE) Aldo_MR->MRE Translocates & Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates

Caption: Spironolactone blocks the binding of aldosterone to the mineralocorticoid receptor.

The signaling pathways for some of the compared alternatives are distinct. For instance, Furosemide acts on the Na+/K+/2Cl- cotransporter in the loop of Henle.

cluster_Lumen Tubular Lumen cluster_Cell Thick Ascending Limb Cell cluster_ISF Interstitial Fluid Ions_Lumen Na+, K+, 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions_Lumen->NKCC2 Transport Ions_ISF Reabsorption NKCC2->Ions_ISF Mediates Furosemide Furosemide Furosemide->NKCC2 Inhibits

Caption: Furosemide inhibits the Na+/K+/2Cl- cotransporter in the kidney.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are examples of experimental protocols for key in vitro and in vivo studies.

In Vitro: Mineralocorticoid Receptor Binding Assay

This protocol is a generalized representation based on methodologies described in the literature for competitive binding assays.

prep Prepare Kidney Homogenates from Adrenalectomized Rats incubation Incubate Homogenates with [3H]-Aldosterone (Radioligand) and varying concentrations of Spironolactone (Competitor) prep->incubation separation Separate Bound and Free Ligand (e.g., Dextran-Charcoal Absorption) incubation->separation measurement Measure Radioactivity of Bound Ligand using Liquid Scintillation Counting separation->measurement analysis Calculate Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) measurement->analysis

Caption: Workflow for a competitive mineralocorticoid receptor binding assay.

Detailed Methodology:

  • Tissue Preparation: Kidneys from adrenalectomized rats are homogenized in a suitable buffer.

  • Binding Reaction: The homogenates are incubated with a fixed concentration of a radiolabeled mineralocorticoid, such as [3H]-aldosterone, and a range of concentrations of the unlabeled competitor drug (e.g., Spironolactone). Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.

  • Separation: After incubation, bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory concentration (IC50) can be determined. This is then used to calculate the binding affinity (Ki) of the competitor drug.

In Vivo: Hypertensive Rat Model

This protocol is based on studies investigating the effects of Spironolactone in spontaneously hypertensive rats (SHRs).

acclimatization Acclimatize Male Spontaneously Hypertensive Rats (SHRs) treatment Administer Spironolactone or Vehicle (e.g., daily subcutaneous injection) for a defined period (e.g., 8 weeks) acclimatization->treatment monitoring Monitor Blood Pressure Throughout the Study (e.g., Tail-Cuff Method) treatment->monitoring terminal_exp Terminal Experiment: Anesthetize rats and perform hemodynamic measurements (e.g., left ventricular catheterization) monitoring->terminal_exp tissue_collection Collect Tissues (e.g., Heart, Kidneys) for histological and molecular analysis terminal_exp->tissue_collection data_analysis Analyze Hemodynamic, Histological, and Molecular Data tissue_collection->data_analysis

Caption: Experimental workflow for an in vivo study in hypertensive rats.

Detailed Methodology:

  • Animal Model: Adult male spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as controls.

  • Drug Administration: Spironolactone is administered, often via daily subcutaneous injection or mixed in the feed, at a specified dose (e.g., 80 mg/kg/day) for a predetermined duration (e.g., 8 weeks). A control group receives the vehicle.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly throughout the study period, typically using non-invasive methods like the tail-cuff method.

  • Hemodynamic Assessment: At the end of the treatment period, animals are anesthetized, and detailed hemodynamic parameters are measured via catheterization of an artery (e.g., carotid) and the left ventricle. This allows for the assessment of parameters such as left ventricular systolic and diastolic pressure, and their rates of change (+/- dP/dt).

  • Histological and Molecular Analysis: After euthanasia, organs such as the heart and kidneys are collected. These tissues can be used for histological analysis to assess fibrosis and hypertrophy, and for molecular analysis (e.g., qPCR, Western blotting) to examine changes in gene and protein expression.

Conclusion

Spironolactone is a well-established mineralocorticoid receptor antagonist with a broad range of applications. In vitro, it demonstrates high affinity for the mineralocorticoid receptor, though with less selectivity than newer agents like Eplerenone. In vivo, Spironolactone effectively lowers blood pressure and has beneficial effects on cardiac remodeling. When compared to other diuretics, it offers the advantage of potassium-sparing but requires careful monitoring of serum potassium levels. The choice between Spironolactone and its alternatives will depend on the specific clinical indication, patient characteristics, and consideration of the side effect profiles. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these important therapeutic agents.

References

Spiradine F Derivatives as Selective Antagonists for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Spiradine F derivatives for the Platelet-Activating Factor (PAF) receptor. The data presented herein is based on published experimental findings and is intended to offer an objective comparison with other established PAF receptor antagonists.

Performance Comparison of PAF Receptor Antagonists

Derivatives of this compound, a diterpene alkaloid isolated from Spiraea japonica, have demonstrated selective inhibitory activity against PAF-induced platelet aggregation.[1] The following table summarizes the in vitro efficacy of a representative this compound derivative, Spiramine C1, in comparison to other known PAF receptor antagonists. The data highlights the half-maximal inhibitory concentration (IC50) required to block PAF-induced platelet aggregation.

CompoundTypeTargetIC50 (PAF-induced Platelet Aggregation)Selectivity Notes
Spiramine C1 (this compound derivative)Diterpene AlkaloidPAF Receptor30.5 ± 2.7 µMNon-selective; also inhibits ADP and arachidonic acid-induced aggregation.[1]
WEB 2086 (Apafant)Thieno-triazolodiazepinePAF Receptor117 ± 35 nMSelective for PAF receptor; no effect on ADP-induced aggregation.[2]
Ginkgolide BTerpene LactonePAF Receptor441.93 ± 37.89 nMPotent and selective PAF receptor antagonist.[3][4]
Apafant (WEB 2086)Thieno-triazolodiazepinePAF Receptor170 nM (human platelets)Potent and specific synthetic antagonist of the PAF receptor.

Experimental Validation: Methodologies

The specificity of this compound derivatives and other antagonists for the PAF receptor is primarily determined through in vitro platelet aggregation assays. Below is a detailed protocol for this key experiment.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by Platelet-Activating Factor (PAF).

Materials:

  • Test compounds (e.g., this compound derivatives, WEB 2086)

  • Platelet-Activating Factor (PAF)

  • Arachidonic Acid (AA)

  • Adenosine Diphosphate (ADP)

  • Platelet-Rich Plasma (PRP) from healthy donors (e.g., rabbits or humans)

  • Platelet-Poor Plasma (PPP)

  • Saline solution

  • Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the PPP. The aggregometer is calibrated using PRP as 0% aggregation and PPP as 100% aggregation.

  • Platelet Aggregation Measurement:

    • Place a sample of PRP into the aggregometer cuvette and allow it to stabilize.

    • Add the test compound (e.g., this compound derivative) at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a known concentration of PAF.

    • Monitor the change in light transmission through the sample over time using the aggregometer. An increase in light transmission indicates platelet aggregation.

  • Specificity Assessment:

    • To assess the selectivity of the test compound, repeat the experiment using other platelet aggregation agonists such as Arachidonic Acid (AA) and Adenosine Diphosphate (ADP) in place of PAF.

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Antagonist This compound (Antagonist) Antagonist->PAFR Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Platelet_Aggregation_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Centrifuge for Platelet-Rich Plasma (PRP) Blood->PRP PPP Centrifuge for Platelet-Poor Plasma (PPP) PRP->PPP Incubate Incubate PRP with This compound Derivative PRP->Incubate Add_PAF Add PAF to Induce Aggregation Incubate->Add_PAF Measure Measure Light Transmission (Aggregometer) Add_PAF->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC50 Value Inhibition->IC50

References

Assessing the Off-Target Effects of Spironolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Spiradine F": Initial searches for "this compound" did not yield a specific compound with available scientific literature. It is presumed that this may be a typographical error. This guide will therefore focus on Spironolactone , a widely used potassium-sparing diuretic, as a representative small molecule for assessing off-target effects. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Spironolactone's off-target profile with its alternatives, supported by experimental data and detailed methodologies.

Spironolactone's primary on-target effect is the antagonism of the mineralocorticoid receptor (MR), leading to its diuretic and antihypertensive properties. However, its clinical use can be limited by off-target effects, primarily due to its structural similarity to steroid hormones. This guide compares Spironolactone with two common alternatives: Eplerenone , a more selective mineralocorticoid receptor antagonist, and Amiloride , a potassium-sparing diuretic with a different mechanism of action.

Comparative Analysis of Off-Target Effects

The off-target activities of Spironolactone are predominantly linked to its binding to other steroid receptors, such as the androgen and progesterone (B1679170) receptors. These interactions are responsible for some of its well-known side effects. Eplerenone was developed to have greater selectivity for the mineralocorticoid receptor, thereby reducing these off-target effects.[1] Amiloride, on the other hand, acts on the epithelial sodium channel (ENaC) and thus has a distinct off-target profile.[2]

Data Presentation: Receptor Binding Affinity and Clinical Observations

The following tables summarize the quantitative data on the receptor binding affinities and key clinical off-target effects of Spironolactone, Eplerenone, and Amiloride.

Table 1: Comparative Receptor Binding Affinity

ReceptorSpironolactoneEplerenoneAmiloride
Mineralocorticoid Receptor High Affinity (On-Target)High Affinity (On-Target)No Affinity
Androgen Receptor Moderate Affinity100- to 1000-fold lower affinity than Spironolactone[1]No Affinity
Progesterone Receptor Moderate Affinity100- to 1000-fold lower affinity than Spironolactone[1]No Affinity
Glucocorticoid Receptor Low AffinityVery Low AffinityNo Affinity

Table 2: Clinically Observed Off-Target and On-Target Side Effects

Side EffectSpironolactoneEplerenoneAmiloride
Gynecomastia CommonRareNot Reported
Menstrual Irregularities CommonRareNot Reported
Impotence/Decreased Libido ReportedRareNot Reported
Hyperkalemia Risk PresentRisk PresentHigher incidence observed in some studies compared to Spironolactone[2]
Effect on TMPRSS2 Expression May reduce expression due to antiandrogenic activityNot expected to have a significant effectNot Reported

Experimental Protocols for Assessing Off-Target Effects

To experimentally determine the off-target profile of a compound like Spironolactone, several techniques can be employed. Below are detailed methodologies for two key experimental approaches.

1. Kinase Selectivity Profiling

While Spironolactone is not primarily a kinase inhibitor, assessing its activity against a broad panel of kinases is a standard method to uncover unexpected off-target interactions for any small molecule.

Objective: To determine the inhibitory activity of a test compound against a large panel of purified protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Spironolactone, Eplerenone, Amiloride) in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM down to 1 nM).

  • Kinase Assay:

    • Use a radiometric assay (e.g., using 33P-ATP) or a fluorescence-based assay.

    • For each kinase to be tested, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP in the appropriate kinase buffer.

    • Add the test compound at various concentrations to the reaction mixture in a multi-well plate (e.g., 384-well). Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase.

    • Initiate the kinase reaction by adding the ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the radiolabeled phosphate (B84403) on a filter membrane and quantifying with a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

    • Results are often presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM) or as a "selectivity score" based on the number of kinases inhibited above a certain threshold.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement and can be adapted to identify off-target binding in a cellular environment.

Objective: To assess the binding of a compound to its on-target and potential off-target proteins in intact cells by measuring changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human kidney cell line for diuretics) to 80-90% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10 µM Spironolactone) or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control at 37°C.

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific to the protein of interest (on-target or potential off-target).

    • Quantify the band intensities and normalize them to the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.

Visualizations: Signaling Pathways and Experimental Workflows

Spironolactone Signaling Pathway

The primary mechanism of action of Spironolactone is the competitive antagonism of the mineralocorticoid receptor (MR). This blocks the downstream effects of aldosterone, leading to diuresis. Its off-target effects stem from binding to androgen (AR) and progesterone (PR) receptors.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Spironolactone_on Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone_on->MR Antagonizes Gene_Transcription_on Sodium & Water Retention Genes MR->Gene_Transcription_on Inhibits Transcription Aldosterone Aldosterone Aldosterone->MR Activates Spironolactone_off Spironolactone AR Androgen Receptor (AR) Spironolactone_off->AR Antagonizes PR Progesterone Receptor (PR) Spironolactone_off->PR Antagonizes Androgenic_Effects Androgenic Effects AR->Androgenic_Effects Inhibits Progestogenic_Effects Progestogenic Effects PR->Progestogenic_Effects Inhibits

Caption: Spironolactone's on- and off-target signaling pathways.

Experimental Workflow for Off-Target Assessment

A general workflow for identifying and validating the off-target effects of a small molecule inhibitor is outlined below.

G cluster_workflow Off-Target Assessment Workflow Start Test Compound (e.g., Spironolactone) Kinase_Profiling Broad Kinase Selectivity Profiling Start->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Putative_Off_Targets Putative_Off_Targets Kinase_Profiling->Putative_Off_Targets Identify Potential Kinase Off-Targets Target_Engagement Target_Engagement CETSA->Target_Engagement Confirm On- and Off-Target Binding in Cells Unexpected_Phenotypes Unexpected_Phenotypes Phenotypic_Screening->Unexpected_Phenotypes Observe Unexpected Cellular Phenotypes Validation Validate Off-Target Effects (e.g., Genetic Knockdown, Rescue Experiments) Putative_Off_Targets->Validation Target_Engagement->Validation Unexpected_Phenotypes->Validation

Caption: A generalized workflow for assessing off-target effects.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the proper handling and disposal of Spiradine F, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and minimize environmental impact.

This compound: Key Safety and Handling Data

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 21040-64-2[1][2][3]
Molecular Formula C24H33NO4[3]
Molecular Weight 399.53 g/mol [3]
Appearance Not available (likely a solid, based on handling instructions)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. Insoluble in water.
Storage Conditions Long term: -20°C, Short term: 2-8°C. Keep container tightly closed in a dry and well-ventilated place.
GHS Hazard Classification Not classified as a physical, health, or environmental hazard.
Potential Hazards May be harmful to the aquatic environment. Avoid dust formation. Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), and Sulphur oxides.

Proper Disposal Procedures for this compound

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it may be harmful to the aquatic environment. Therefore, it is crucial to avoid disposing of it down the drain. The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.

Experimental Protocol: this compound Waste Deactivation and Disposal

This protocol is designed for small quantities of this compound typically used in a research laboratory setting.

Materials:

  • This compound waste (solid or in solvent)

  • Suitable, labeled, and closed waste containers

  • An undesirable substance for mixing (e.g., used coffee grounds, kitty litter)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Segregate Waste: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated, clearly labeled, and sealed waste container.

  • Solid Waste Treatment:

    • For pure this compound or solid mixtures, mix the waste with an undesirable, non-reactive substance like kitty litter or used coffee grounds. This helps to prevent diversion and accidental exposure.

    • Place the resulting mixture in a sealed, impermeable container.

  • Liquid Waste Treatment:

    • If this compound is dissolved in a solvent, consult your institution's chemical waste disposal guidelines for that specific solvent.

    • Do not dispose of this compound solutions down the drain.

    • If permissible by your institution's guidelines for the solvent, the solution can be absorbed onto a non-reactive absorbent material (e.g., vermiculite, kitty litter), and then managed as solid waste as described in step 2.

  • Container Labeling: Clearly label the final waste container with "this compound Waste" and any other required hazard information based on the solvents or other chemicals present in the mixture.

  • Final Disposal: Transfer the sealed and labeled waste container to your institution's chemical waste management facility for incineration or other approved disposal methods. Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_paths This compound Disposal Workflow start Start: this compound Waste Generated segregate 1. Segregate Waste (Solid & Liquid) start->segregate solid_path Solid Waste liquid_path Liquid Waste mix 2. Mix with Inert Material (e.g., kitty litter) segregate->mix Solid absorb 3. Absorb onto Inert Material segregate->absorb Liquid seal 4. Place in Sealed Container mix->seal absorb->seal label_container 5. Label Container Clearly seal->label_container transfer 6. Transfer to Chemical Waste Facility label_container->transfer end End: Proper Disposal transfer->end

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleaning:

    • For solid spills, sweep up and shovel the material. Avoid creating dust.

    • For liquid spills, contain the spill and absorb it with an inert material.

    • Place the collected material into a suitable, closed container for disposal.

By adhering to these guidelines, you contribute to a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Spiradine F, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Laboratory CoatChoose body protection appropriate to the concentration and amount of the substance being handled.
Respiratory Protection RespiratorRequired when there is a risk of dust formation or inhalation of vapors, mist, or gas.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Prevent ingestion and inhalation. Keep away from ignition sources.
Storage Keep the container tightly closed in a dry, well-ventilated place. Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]

Emergency Procedures: First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
Skin Contact In case of skin contact, flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called.[1]
Eye Contact If the substance comes into contact with the eyes, flush with plenty of water, ensuring to separate the eyelids with fingers. A physician should be called.[1]
Ingestion If swallowed, wash out the mouth with a large amount of water. Do NOT induce vomiting. A physician should be called.[1]

Spill and Disposal Management

A clear plan for managing spills and disposing of waste is critical to prevent environmental contamination and ensure laboratory safety.

Management AreaProcedure
Spill Cleanup For spills, wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep or shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.
Waste Disposal Dispose of contaminated materials, including gloves, in accordance with applicable local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

SpiradineF_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Review MSDS b Don Appropriate PPE a->b c Weigh this compound in a Ventilated Enclosure b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste in Accordance with Regulations e->f g In case of spill, follow spill cleanup procedure h In case of exposure, follow first aid measures

Standard Operating Procedure for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.